molecular formula C11H17N3O5 B12405266 N4,N4-Dimethylarabinocytidine

N4,N4-Dimethylarabinocytidine

Cat. No.: B12405266
M. Wt: 271.27 g/mol
InChI Key: GFCDNWCHLZESES-RFSJMEBTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4,N4-Dimethylarabinocytidine is a useful research compound. Its molecular formula is C11H17N3O5 and its molecular weight is 271.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H17N3O5

Molecular Weight

271.27 g/mol

IUPAC Name

1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(dimethylamino)pyrimidin-2-one

InChI

InChI=1S/C11H17N3O5/c1-13(2)7-3-4-14(11(18)12-7)10-9(17)8(16)6(5-15)19-10/h3-4,6,8-10,15-17H,5H2,1-2H3/t6-,8?,9-,10-/m1/s1

InChI Key

GFCDNWCHLZESES-RFSJMEBTSA-N

Isomeric SMILES

CN(C)C1=NC(=O)N(C=C1)[C@H]2[C@@H](C([C@H](O2)CO)O)O

Canonical SMILES

CN(C)C1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Foundational & Exploratory

N4,N4-Dimethylarabinocytidine: A Deep Dive into the Mechanism of Action of a Novel Nucleoside Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N4,N4-Dimethylarabinocytidine, also known as sapacitabine (B1681434), is an orally bioavailable nucleoside analog that has been investigated as a chemotherapeutic agent for various hematologic malignancies and solid tumors. As a prodrug, sapacitabine is converted in the body to its active metabolite, CNDAC (2′-C-cyano-2′-deoxy-1-β-D-arabino-pentofuranosylcytosine). CNDAC possesses a unique dual mechanism of action that distinguishes it from other nucleoside analogs. It interferes with DNA synthesis, leading to single-strand breaks (SSBs), and subsequently induces cell cycle arrest, primarily at the G2/M phase.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers and drug development professionals in understanding and exploring the therapeutic potential of this compound.

Core Mechanism of Action

Sapacitabine's journey to cytotoxicity begins with its conversion to the active form, CNDAC. This process is mediated by amidases.[3] Once formed, CNDAC, as a deoxycytidine analog, is incorporated into DNA during the S phase of the cell cycle.

A key feature of CNDAC is its ability to induce single-strand DNA breaks (SSBs) through a β-elimination reaction after its incorporation into the DNA backbone.[3] These SSBs, if not repaired, are subsequently converted into more lethal double-strand breaks (DSBs) when the cell attempts to proceed through a second S phase.[3][4] This unique mechanism of delayed DSB formation is a hallmark of CNDAC's action.

The cellular response to CNDAC-induced DNA damage involves distinct repair pathways. The initial SSBs can be addressed by the transcription-coupled nucleotide excision repair (TC-NER) pathway.[4] However, the more critical DSBs are primarily repaired through the homologous recombination (HR) pathway.[3][4] This dependency on HR for survival makes cancer cells with inherent HR deficiencies particularly vulnerable to sapacitabine.

dot

G cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage Induction cluster_2 Cellular Response and Fate Sapacitabine Sapacitabine (this compound) CNDAC CNDAC (Active Metabolite) Sapacitabine->CNDAC Amidases DNA_Replication DNA Replication (S-Phase) CNDAC->DNA_Replication CNDAC_Incorporation CNDAC Incorporation into DNA DNA_Replication->CNDAC_Incorporation SSB Single-Strand Breaks (SSBs) (β-elimination) CNDAC_Incorporation->SSB Second_S_Phase Second S-Phase SSB->Second_S_Phase DSB Double-Strand Breaks (DSBs) Second_S_Phase->DSB G2M_Arrest G2/M Phase Cell Cycle Arrest DSB->G2M_Arrest Apoptosis Apoptosis DSB->Apoptosis If HR is deficient or overwhelmed HR_Repair Homologous Recombination Repair DSB->HR_Repair G2M_Arrest->Apoptosis Cell_Survival Cell Survival HR_Repair->Cell_Survival

Figure 1: Mechanism of Action of Sapacitabine/CNDAC.

Quantitative Data

In Vitro Cytotoxicity

The cytotoxic activity of sapacitabine and its active metabolite CNDAC has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a range of sensitivities across different cancer types.

Cell LineCancer TypeCompoundIC50 (µM)Reference
HCT116Colon CancerSapacitabine3 ± 0.6[5]
MDA-MB-435Breast CancerSapacitabine67 ± 14[5]
L1210 (dCK-proficient)LeukemiaSapacitabine20 ± 6[5]
CHO (Rad51D-repleted)OvarianCNDAC0.32[6]
CHO (Rad51D-deficient)OvarianCNDAC0.006[6]
HL-60Acute Myeloid LeukemiaCNDACValue not explicitly stated in text[7]
THP-1Acute Myeloid LeukemiaCNDACValue not explicitly stated in text[7]

Note: The IC50 values for HL-60 and THP-1 for CNDAC are mentioned in the context of a figure in the source material, but the exact numerical values are not provided in the accompanying text.

Clinical Efficacy in Acute Myeloid Leukemia (AML)

Sapacitabine has been investigated in clinical trials, particularly in elderly patients with AML.

Table 2.1: Phase II Study of Sapacitabine in Elderly AML Patients [1][4]

Treatment ArmDosing Schedule1-Year Survival Rate (95% CI)Overall Response Rate
A200 mg twice daily for 7 days35% (16-59%)45%
B300 mg twice daily for 7 days10% (2-33%)30%
C400 mg twice daily for 3 days, weekly for 2 weeks30% (13-54%)45%

Table 2.2: Phase III SEAMLESS Study in Elderly AML Patients (Sapacitabine + Decitabine vs. Decitabine alone) [2][3][8]

OutcomeSapacitabine + DecitabineDecitabine Alonep-value
Median Overall Survival5.9 months5.7 months0.8902
Complete Remission (CR) Rate16.6%10.8%0.1468
Subgroup Analysis (WBC <10,000/µL)
Median Overall Survival8.0 months5.8 months0.145
Complete Remission (CR) Rate21.5%8.6%0.0017

Experimental Protocols

Clonogenic Survival Assay

This assay is used to determine the long-term cytotoxic effects of a compound by assessing the ability of single cells to form colonies after treatment.

Protocol:

  • Cell Seeding: Plate cells at a low density in 6-well plates and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of CNDAC for a specified duration (e.g., 24 hours).

  • Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

  • Colony Formation: Incubate the plates for 7-14 days to allow for colony formation.

  • Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.

  • Counting: Count the number of colonies (typically >50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment concentration relative to the untreated control.

dot

G start Seed cells in 6-well plates treat Treat with CNDAC (various concentrations) start->treat recover Remove drug and add fresh medium treat->recover incubate Incubate for 7-14 days recover->incubate stain Fix and stain colonies incubate->stain count Count colonies stain->count analyze Calculate surviving fraction count->analyze

Figure 2: Workflow for a Clonogenic Survival Assay.
Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from treated and control cells.

  • Embedding: Mix the cell suspension with low-melting-point agarose (B213101) and layer it onto a microscope slide.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. Broken DNA fragments will migrate out of the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using imaging software.

dot

G start Prepare single-cell suspension embed Embed cells in agarose start->embed lyse Lyse cells to isolate DNA embed->lyse electrophorese Alkaline unwinding and electrophoresis lyse->electrophorese stain Neutralize and stain DNA electrophorese->stain visualize Visualize and analyze 'comets' stain->visualize

References

Synthesis of N4,N4-Dimethylarabinocytidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4,N4-Dimethylarabinocytidine, a derivative of the potent antiviral and anticancer agent arabinocytidine (Ara-C), is a molecule of significant interest in medicinal chemistry and drug development. The modification of the exocyclic amino group at the N4 position of the cytosine base can profoundly influence the compound's metabolic stability, cellular uptake, and biological activity. This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on a practical and accessible synthetic route. Detailed experimental protocols, quantitative data, and logical diagrams are presented to facilitate its preparation and further investigation by researchers in the field.

Introduction

Arabinocytidine (cytarabine) is a cornerstone of chemotherapy for various hematological malignancies. However, its therapeutic efficacy is often limited by rapid metabolic inactivation, primarily through deamination by cytidine (B196190) deaminase, and the development of drug resistance. Chemical modification of the arabinocytidine scaffold is a key strategy to overcome these limitations. N4,N4-disubstituted derivatives, such as this compound, are being explored to enhance enzymatic stability and modulate biological activity. This guide details a robust synthetic pathway for the preparation of this important analog.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved from the commercially available starting material, arabinocytidine. The core of the synthetic strategy involves the protection of the N4-amino group as a dimethylformamidine, which can then be hydrolyzed to yield the desired N4,N4-dimethylamino functionality. This approach avoids harsh reaction conditions and provides a high-yielding route to the target molecule.

Synthesis_Pathway Arabinocytidine Arabinocytidine Intermediate N4-(Dimethylamino)methylene- arabinocytidine Arabinocytidine->Intermediate Dimethylformamide dimethyl acetal (B89532), MeOH Target This compound Intermediate->Target Aqueous Ammonia (B1221849)

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of N4-(Dimethylamino)methylene-arabinocytidine

This procedure is adapted from the general method for the synthesis of N4-(dialkylamino)methylene derivatives of arabinocytidine.

Materials:

  • Arabinocytidine (Ara-C)

  • Dimethylformamide dimethyl acetal

  • Methanol (B129727) (anhydrous)

  • Magnetic stirrer and heating plate

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Suspend arabinocytidine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Add dimethylformamide dimethyl acetal (3.0 eq) to the suspension.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain N4-(dimethylamino)methylene-arabinocytidine as a solid.

Synthesis of this compound

Materials:

  • N4-(Dimethylamino)methylene-arabinocytidine

  • Aqueous ammonia (e.g., 28-30%)

  • Magnetic stirrer

  • Round-bottom flask

Procedure:

  • Dissolve N4-(dimethylamino)methylene-arabinocytidine (1.0 eq) in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol) in a round-bottom flask.

  • Add an excess of aqueous ammonia to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the hydrolysis of the formamidine (B1211174) group by TLC.

  • Once the reaction is complete, remove the solvent and excess ammonia under reduced pressure.

  • The resulting crude this compound can be purified by recrystallization or chromatography to yield the final product.

Data Presentation

The following tables summarize key quantitative data for the synthesis of this compound and its intermediate.

Table 1: Reaction Conditions and Yields

StepReactantsSolventTemperatureTime (h)Yield (%)
1Arabinocytidine, Dimethylformamide dimethyl acetalMethanolReflux4-8~90
2N4-(Dimethylamino)methylene-arabinocytidine, Aqueous AmmoniaMethanolRoom Temp.12-24>80

Table 2: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)Mass Spec. (m/z)
Arabinocytidine C9H13N3O5243.227.85 (d, 1H), 6.10 (d, 1H), 5.75 (d, 1H), 5.5-5.7 (m, 3H), 3.8-4.0 (m, 2H), 3.5-3.7 (m, 2H)165.8, 155.5, 141.5, 93.0, 85.5, 80.2, 75.0, 74.5, 61.2244.09 [M+H]+
N4-(Dimethylamino)methylene-arabinocytidine C12H18N4O5298.298.5 (s, 1H), 8.1 (d, 1H), 6.1 (d, 1H), 5.9 (d, 1H), 5.5-5.7 (m, 3H), 3.8-4.0 (m, 2H), 3.5-3.7 (m, 2H), 3.1 (s, 3H), 3.0 (s, 3H)170.1, 158.2, 154.9, 142.3, 97.1, 85.6, 80.3, 75.1, 74.6, 61.3, 40.8, 34.9299.13 [M+H]+
This compound C11H17N3O5271.27Predicted shifts would show two singlets for the N-methyl groups and disappearance of the formamidine proton signal.Predicted shifts would show two signals for the N-methyl carbons and changes in the pyrimidine (B1678525) ring carbon signals.272.12 [M+H]+

Logical Relationships and Workflows

The experimental workflow for the synthesis is straightforward and can be visualized as a linear process.

Experimental_Workflow Start Start: Arabinocytidine Step1 Step 1: Formation of N4-(Dimethylamino)methylene intermediate Start->Step1 Purification1 Purification: Column Chromatography Step1->Purification1 Step2 Step 2: Hydrolysis of Formamidine Group Purification1->Step2 Purification2 Purification: Recrystallization/ Chromatography Step2->Purification2 End End Product: This compound Purification2->End

Caption: Experimental workflow for the synthesis.

Conclusion

The synthesis of this compound presented in this guide offers a reliable method for accessing this valuable nucleoside analog. The described two-step process, proceeding through a stable N4-(dimethylamino)methylene intermediate, is high-yielding and utilizes readily available reagents. The provided experimental details and data will aid researchers in the preparation of this compound for further studies in drug discovery and development, aimed at improving the therapeutic index of arabinocytidine-based therapies. Further research to fully characterize the spectroscopic properties of the final compound is encouraged.

An In-depth Technical Guide on the Core Principles of N4-Substituted Arabinocytidine Analogs: A Focus on a Promising Class of Nucleoside Antimetabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Legacy of Cytarabine (B982) and the Quest for Improved Analogs

The journey of arabinose-containing nucleosides as therapeutic agents began with the isolation of arabinosylcytosine (cytarabine, Ara-C) from the Caribbean sponge, Tectitethya crypta.[1] First synthesized in 1959, cytarabine gained FDA approval in 1969 and has since been a cornerstone in the treatment of various hematological malignancies, including acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL).[1]

Cytarabine functions as an antimetabolite, mimicking the natural nucleoside deoxycytidine.[1][2] Its therapeutic efficacy is, however, hampered by a short plasma half-life due to rapid deamination by cytidine (B196190) deaminase into the inactive metabolite, uracil (B121893) arabinoside.[1][3] This limitation necessitates continuous intravenous infusion to maintain therapeutic concentrations, which can lead to significant side effects.[3][4]

To overcome these challenges, extensive research has focused on developing prodrugs and analogs of cytarabine. A key strategy has been the modification at the N4-position of the cytosine ring. These N4-substituted derivatives are designed to be more resistant to deamination, exhibit improved lipophilicity for better cell permeability and potentially oral bioavailability, and act as prodrugs that release the active cytarabine intracellularly.[5][6][7]

Mechanism of Action of Cytarabine and its Analogs

The primary mechanism of action of cytarabine involves its intracellular conversion to the active triphosphate form, arabinosylcytosine triphosphate (Ara-CTP).[2][8][9] This process is initiated by the rate-limiting step of phosphorylation by deoxycytidine kinase (dCK).[7]

Ara-CTP exerts its cytotoxic effects through a multi-pronged attack on DNA synthesis and integrity:

  • Inhibition of DNA Polymerase: Ara-CTP competitively inhibits DNA polymerases, crucial enzymes for DNA replication and repair.[2][9]

  • DNA Incorporation and Chain Termination: The arabinose sugar moiety in Ara-CTP, with its 2'-hydroxyl group in the trans position, creates a steric hindrance when incorporated into the DNA strand. This disrupts the normal DNA structure and impedes the elongation of the DNA chain.[8][9]

  • Induction of Apoptosis: The accumulation of DNA damage triggers cell cycle arrest, primarily in the S-phase, and ultimately leads to programmed cell death (apoptosis).[10]

The signaling pathways modulated by cytarabine include the mTOR, AMPK/Akt, and ERK pathways, which are critical regulators of cell growth, proliferation, and survival.[11]

Mechanism_of_Action_of_Cytarabine cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cytarabine Cytarabine Ara-C Cytarabine (Ara-C) Cytarabine->Ara-C hENT-1 Transporter Ara-CMP Ara-CMP Ara-C->Ara-CMP   Ara-C->Ara-CMP dCK Ara-U Uracil Arabinoside (Inactive) Ara-C->Ara-U Inactivation Ara-CDP Ara-CDP Ara-CMP->Ara-CDP Ara-CMP->Ara-CDP Kinases Ara-CTP Ara-CTP (Active) Ara-CDP->Ara-CTP Ara-CDP->Ara-CTP Kinases DNA_Polymerase DNA Polymerase Ara-CTP->DNA_Polymerase Inhibition DNA_Incorporation Incorporation into DNA Ara-CTP->DNA_Incorporation DNA_Damage DNA Damage & Chain Termination DNA_Incorporation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis dCK dCK Kinases Kinases Deaminase Cytidine Deaminase

Caption: Intracellular activation and mechanism of action of cytarabine.

Quantitative Data on N4-Substituted Cytarabine Derivatives

The development of N4-substituted cytarabine derivatives has aimed to improve upon the parent drug's limitations. The following tables summarize key quantitative data for cytarabine and some of its N4-acyl derivatives from preclinical studies.

Table 1: In Vitro Cytotoxicity of Cytarabine and N4-Acyl Derivatives against Leukemia Cell Lines

CompoundCell LineIC50 (µmol/L)Reference
Cytarabine (Ara-C)HL-600.056[6]
N4-Behenoyl-cytarabineL1210Highly Active[12]
N4-Stearoyl-cytarabineL1210Highly Active[12]
5'-valyl-cytarabineCaco-2N/A[13]
5'-isoleucyl-cytarabineCaco-2N/A[13]

Note: "Highly Active" indicates significant antitumor activity was observed, though a specific IC50 value was not provided in the cited abstract. Caco-2 cells are used to assess intestinal permeability, not direct cytotoxicity in this context.

Table 2: Pharmacokinetic Parameters of Cytarabine

ParameterValueReference
Bioavailability (Oral)< 20%[4]
Plasma Half-life (α-phase)~10 minutes[4]
Plasma Half-life (β-phase)1-3 hours[4]
Protein Binding~13%[4]
Excretion70-80% in urine within 24h (90% as inactive metabolite)[4]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel cytarabine analogs. Below are representative methodologies for key experiments.

General Synthesis of N4-Acylated Cytarabine Derivatives

The synthesis of N4-acyl derivatives of cytarabine generally involves the protection of the hydroxyl groups, followed by acylation at the N4-position, and subsequent deprotection.

Synthesis_Workflow Start Cytarabine (Ara-C) Protection Protection of 5'-OH and 3'-OH groups Start->Protection Acylation N4-Acylation with Acyl Chloride or Anhydride Protection->Acylation Deprotection Deprotection of Hydroxyl Groups Acylation->Deprotection Purification Purification (e.g., Chromatography) Deprotection->Purification Final_Product N4-Acyl-Cytarabine Purification->Final_Product

Caption: General workflow for the synthesis of N4-acyl-cytarabine derivatives.

A representative protocol for N4-acetylation:

  • Protection: Cytarabine is dissolved in a suitable solvent (e.g., pyridine). A protecting group, such as dimethoxytrityl (DMT) chloride, is added to selectively protect the 5'-hydroxyl group. The 2' and 3' hydroxyl groups can be protected using a silyl (B83357) protecting group like tert-butyldimethylsilyl (TBDMS) chloride.

  • Acylation: The protected cytarabine is then treated with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base (e.g., pyridine (B92270) or triethylamine) to introduce the acetyl group at the N4-position.[14][15]

  • Deprotection: The protecting groups on the hydroxyl groups are removed. For example, silyl groups can be removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), and the DMT group can be removed under mild acidic conditions.

  • Purification: The final product is purified using techniques like silica (B1680970) gel column chromatography to yield the desired N4-acetyl-cytarabine.[14]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[16]

Materials:

  • Cancer cell lines (e.g., HL-60, CCRF-CEM)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compound (e.g., N4-substituted cytarabine derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the solvent) and blank controls (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Logical Relationships

The development and evaluation of novel cytarabine analogs follow a logical progression from chemical synthesis to preclinical and potentially clinical evaluation.

Drug_Development_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Synthesis Chemical Synthesis and Characterization In_Vitro In Vitro Evaluation Synthesis->In_Vitro In_Vivo In Vivo Evaluation In_Vitro->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical Clinical Clinical Trials Preclinical->Clinical Cytotoxicity Cytotoxicity Assays (e.g., MTT, IC50) Stability Metabolic Stability (vs. Deaminase) Uptake Cellular Uptake Studies PK Pharmacokinetics (ADME) Efficacy Efficacy in Animal Models (e.g., Xenografts) Toxicity Toxicity Studies

Caption: A logical workflow for the development of cytarabine analogs.

Conclusion and Future Directions

The development of N4-substituted cytarabine derivatives represents a promising strategy to enhance the therapeutic index of this important anticancer agent. By improving metabolic stability and cellular uptake, these analogs have the potential to offer better treatment options for patients with hematological malignancies. While specific data on N4,N4-Dimethylarabinocytidine remains elusive in the public domain, the extensive research on related compounds provides a robust framework for its synthesis, evaluation, and potential future development. Further investigations into the structure-activity relationships of various N4-substitutions will be crucial in designing the next generation of highly effective and safer nucleoside analogs.

References

N4,N4-Dimethylarabinocytidine in Cancer Research: A Technical Guide to a Promising Class of Cytidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4,N4-Dimethylarabinocytidine is a cytidine (B196190) nucleoside analog with potential applications in cancer therapy.[1][2] As a member of the cytidine analog family, its primary mechanism of action is believed to be the inhibition of DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation.[1][2][3] Dysregulation of DNA methylation is a hallmark of cancer, leading to the silencing of tumor suppressor genes and promoting oncogenesis. By reversing this process, cytidine analogs represent a promising avenue for therapeutic intervention.

While specific preclinical data for this compound is limited in publicly available literature, this guide will provide an in-depth technical overview of the core principles of this class of compounds. We will explore the well-established mechanism of action of cytidine analogs as DNA methyltransferase inhibitors, present quantitative data from extensively studied analogs such as Zebularine (B1662112) and Decitabine as representative examples, and detail relevant experimental protocols for their evaluation. This comprehensive guide aims to equip researchers with the foundational knowledge to investigate this compound and other related cytidine analogs in cancer research.

Mechanism of Action: Inhibition of DNA Methylation

Cytidine analogs exert their anti-cancer effects by being incorporated into the DNA of proliferating cancer cells. Once integrated, they act as suicide inhibitors of DNA methyltransferases. The enzyme covalently binds to the analog within the DNA, leading to the formation of an irreversible complex. This sequesters the DNMT, preventing it from methylating other sites in the genome and leading to its eventual degradation. The resulting passive demethylation of the genome during subsequent rounds of DNA replication can lead to the re-expression of silenced tumor suppressor genes, triggering cell cycle arrest, apoptosis, and a reduction in tumor growth.[4][5]

Cytidine Analog Mechanism of Action Signaling Pathway of Cytidine Analogs as DNMT Inhibitors cluster_0 Cellular Uptake and Metabolism cluster_1 DNA Incorporation and DNMT Inhibition cluster_2 Epigenetic Reprogramming and Anti-Tumor Effects Cytidine_Analog This compound (or other cytidine analog) Analog_TP Analog Triphosphate Cytidine_Analog->Analog_TP Phosphorylation DNA_Replication DNA Replication Analog_TP->DNA_Replication Incorporation Incorporation into DNA DNA_Replication->Incorporation Covalent_Complex Irreversible DNMT-DNA Adduct Incorporation->Covalent_Complex Covalent Trapping DNMT DNA Methyltransferase (DNMT) DNMT->Incorporation Hypomethylation Passive DNA Hypomethylation Covalent_Complex->Hypomethylation DNMT Depletion TSG_Reactivation Tumor Suppressor Gene Re-expression Hypomethylation->TSG_Reactivation Anti_Tumor_Effects Cell Cycle Arrest Apoptosis Reduced Proliferation TSG_Reactivation->Anti_Tumor_Effects

Mechanism of cytidine analogs as DNMT inhibitors.

Data Presentation: In Vitro Cytotoxicity of Representative Cytidine Analogs

The following tables summarize the half-maximal inhibitory concentration (IC50) values for the well-characterized cytidine analogs, Zebularine and Decitabine, across various cancer cell lines. This data is presented to provide a quantitative context for the potency of this class of compounds.

Table 1: IC50 Values of Zebularine in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
MDA-MB-231Breast Cancer96~100[6]
MCF-7Breast Cancer96~150[6]
PLC/PRF5Hepatocellular Carcinoma2474.65[7]
PA-TU-8902Pancreatic Cancer2498.82[7]
LS 174TColon CancerNot Specified~50[8]
T24Bladder CancerNot Specified120[6]

Table 2: Preclinical and Clinical Data for Decitabine and 5-Azacytidine (B1684299)

CompoundCancer TypeModel/Study TypeKey FindingsReference
DecitabineHematological MalignanciesReviewEffective in acute myeloid leukemia, chronic myeloid leukemia, and myelodysplastic syndrome (MDS).[5][9][5][9]
DecitabineMyelodysplastic SyndromesIn vitro/Patient SamplesSensitizes tumor cells to T-cell-mediated cytotoxicity by upregulating cancer-testis antigens.[10][10]
5-AzacytidineSolid TumorsPhase I Clinical TrialGenerally well-tolerated in combination with phenylbutyrate, but limited clinical response.[4][4]
5-AzacytidineSolid TumorsPhase II Clinical TrialMinimal value as a single agent in solid tumors.[11][11]
5-AzacytidinePancreatic Ductal AdenocarcinomaPreclinical (in vivo)Induces an anti-tumor immune response.[12][12]
5-AzacytidineLung CancerPreclinical (in vitro)Inhibited growth of H226, H358, and H460 cell lines with IC50 values of ~0.6-4.9 µg/mL.[13][13]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of MTT by mitochondrial dehydrogenases of living cells to form a purple formazan (B1609692) product.[14][15]

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with a range of concentrations of the cytidine analog (e.g., this compound) and include a vehicle-only control. Incubate for the desired period (e.g., 24, 48, 72, or 96 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT Assay Workflow Workflow for a Typical Cytotoxicity (MTT) Assay Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate overnight Cell_Seeding->Incubation_1 Treatment Treat with Cytidine Analog (various concentrations) Incubation_1->Treatment Incubation_2 Incubate for desired time (e.g., 24-96h) Treatment->Incubation_2 MTT_Addition Add MTT solution Incubation_2->MTT_Addition Incubation_3 Incubate for 2-4h MTT_Addition->Incubation_3 Solubilization Add Solubilization Solution (e.g., DMSO) Incubation_3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Workflow of a cytotoxicity (MTT) assay.
DNA Methylation Analysis (Bisulfite Pyrosequencing)

Bisulfite pyrosequencing is a quantitative method to determine the methylation status of specific CpG sites within a DNA region of interest.

Detailed Methodology:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from cells treated with the cytidine analog and untreated controls.

  • Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification: Amplify the bisulfite-converted DNA region of interest using specific primers. One of the primers is typically biotinylated for subsequent purification.

  • Pyrosequencing: The biotinylated PCR product is captured on streptavidin-coated beads, washed, and denatured to yield single-stranded DNA. The sequencing primer is then annealed, and pyrosequencing is performed. The instrument dispenses one deoxynucleotide triphosphate (dNTP) at a time, and light is generated upon incorporation, which is proportional to the number of nucleotides incorporated.

  • Data Analysis: The methylation percentage at each CpG site is quantified by calculating the ratio of cytosine to thymine (B56734) signals.

Conclusion

This compound is a member of the promising class of cytidine nucleoside analogs that target the epigenetic machinery of cancer cells. While further research is needed to fully elucidate its specific activity and potential, the well-established mechanism of action of related compounds as DNA methyltransferase inhibitors provides a strong rationale for its investigation. This technical guide has provided a comprehensive overview of the core principles underlying the anti-cancer effects of cytidine analogs, supported by quantitative data from representative compounds and detailed experimental protocols. It is anticipated that this information will serve as a valuable resource for researchers and drug development professionals in the ongoing effort to develop novel and effective cancer therapies.

References

An In-depth Technical Guide to Structural Analogs of N4,N4-Dimethylarabinocytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, biological activities, and mechanisms of action of structural analogs of N4,N4-Dimethylarabinocytidine, with a focus on N4-substituted derivatives of arabinocytidine (ara-C). Due to the limited availability of specific data on this compound, this guide will focus on the broader class of N4,N4-dialkylamino and other N4-substituted ara-C analogs, which serve as crucial prototypes in the development of novel anticancer therapeutics.

Introduction

Cytarabine (B982) (1-β-D-arabinofuranosylcytosine, ara-C) is a cornerstone of chemotherapy for hematological malignancies, particularly acute myeloid leukemia (AML). Its efficacy is, however, limited by its short plasma half-life due to rapid deamination by cytidine (B196190) deaminase and its hydrophilic nature, which restricts its oral bioavailability and penetration into solid tumors. To overcome these limitations, numerous structural analogs have been synthesized, with modifications at the N4-position of the cytosine ring proving to be a particularly fruitful strategy. These modifications aim to enhance lipophilicity, improve resistance to deamination, and modulate the pharmacokinetic and pharmacodynamic properties of the parent drug. This guide delves into the core scientific and technical aspects of these promising anticancer agents.

Synthesis of N4-Substituted Arabinocytidine Analogs

The synthesis of N4-substituted ara-C analogs typically involves the modification of the exocyclic amino group of arabinocytidine. A general approach for the synthesis of N4,N4-dialkylamino-ara-C derivatives is outlined below.

Experimental Protocol: Synthesis of N4,N4-Dialkylamino-ara-C Analogs

This protocol is a representative synthesis for N4-(N,N-dialkyl)formamidine derivatives of arabinocytidine.

Materials:

  • Arabinocytidine (ara-C)

  • N,N-Dimethylformamide dimethyl acetal (B89532) (for N,N-dimethylamino derivative) or other N,N-dialkylformamide acetals

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Pyridine

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) (EtOAc)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve arabinocytidine (1 eq) in anhydrous DMF.

  • Reaction: Add the respective N,N-dialkylformamide dimethyl acetal (e.g., N,N-dimethylformamide dimethyl acetal for the dimethylamino derivative) (1.5-2.0 eq) to the solution.

  • Heating: Heat the reaction mixture at a specified temperature (e.g., 50-80 °C) for a designated period (e.g., 4-8 hours) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Solvent Removal: After completion of the reaction, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of MeOH in DCM or EtOAc) to yield the pure N4,N4-dialkylamino-ara-C analog.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Physicochemical and Biological Properties

The introduction of substituents at the N4-position significantly alters the physicochemical properties of ara-C, which in turn influences its biological activity.

Data Presentation

The following tables summarize key quantitative data for a selection of N4-substituted ara-C analogs.

Table 1: Physicochemical Properties of N4-(N,N-dialkyl)formamidine-ara-C Analogs

CompoundR group (on N4)Lipophilicity (log P)Half-life (t1/2) at pH 7.4, 37°C (hours)[1]
4a Methyl-0.353.7
4b Ethyl0.2812
4c n-Propyl0.9128
4d Isopropyl0.8252
4e n-Butyl1.5435
4f Pyrrolidino0.4710
4g Piperidino0.9818

Data sourced from a study on N4-(dialkylamino)methylene derivatives of arabinocytidine[1].

Table 2: In Vitro Anticancer Activity of N4-Substituted ara-C Analogs

CompoundN4-SubstituentCell LineIC50 (µM)[2]
ara-C -HL12100.1
N4-Palmitoyl-ara-C PalmitoylL12100.03
N4-Stearoyl-ara-C StearoylL12100.02
N4-Behenoyl-ara-C BehenoylL12100.04
Compound 4a DimethylaminomethyleneL12100.15
Compound 4b DiethylaminomethyleneL12100.22

IC50 values represent the concentration required to inhibit 50% of cell growth. Data for N4-acyl derivatives and N4-(dialkylamino)methylene derivatives were compiled from multiple sources for comparative purposes.

Mechanism of Action: Induction of Apoptosis

The primary mechanism of action of ara-C and its analogs is the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death).

Signaling Pathway of ara-C Induced Apoptosis

Upon cellular uptake, ara-C is phosphorylated to its active triphosphate form, ara-CTP. Ara-CTP is then incorporated into DNA, leading to chain termination and the stalling of DNA replication forks. This DNA damage triggers an apoptotic cascade. A key event in this pathway is the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax. Activated Bax translocates to the mitochondria, where it promotes the release of cytochrome c into the cytoplasm.[3][4] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to the dismantling of the cell.[3]

ara_C_apoptosis_pathway ara-C Induced Apoptosis Pathway ara-C ara-C ara-CTP ara-CTP ara-C->ara-CTP Phosphorylation DNA_Damage DNA Damage & Replication Stress ara-CTP->DNA_Damage Incorporation into DNA Bax_Activation Bax Activation DNA_Damage->Bax_Activation Mitochondrion Mitochondrion Bax_Activation->Mitochondrion Cytochrome_c_Release Cytochrome c Release Mitochondrion->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c_Release->Apoptosome_Formation Caspase_9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase_9_Activation Caspase_3_Activation Caspase-3 Activation Caspase_9_Activation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Caption: Signaling pathway of ara-C induced apoptosis.

Experimental Workflows

The preclinical evaluation of novel N4-substituted ara-C analogs follows a structured workflow to assess their potential as anticancer drugs.

Preclinical Evaluation Workflow

preclinical_workflow Preclinical Evaluation Workflow for N4-Substituted ara-C Analogs cluster_synthesis Compound Synthesis & Characterization cluster_physicochem Physicochemical Profiling cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of N4-Substituted Analog Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Lipophilicity Lipophilicity (logP/logD) Characterization->Lipophilicity Stability Chemical & Enzymatic Stability (t1/2) Lipophilicity->Stability Solubility Aqueous Solubility Stability->Solubility Cytotoxicity Cytotoxicity Assays (MTT, etc.) IC50 Determination Solubility->Cytotoxicity Mechanism Mechanism of Action (Apoptosis, Cell Cycle) Cytotoxicity->Mechanism Deaminase_Resistance Resistance to Cytidine Deaminase Mechanism->Deaminase_Resistance Pharmacokinetics Pharmacokinetics (ADME) Deaminase_Resistance->Pharmacokinetics Efficacy Antitumor Efficacy (Xenograft Models) Pharmacokinetics->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Caption: Preclinical evaluation workflow for N4-substituted ara-C analogs.

Conclusion

The development of structural analogs of this compound, particularly N4-substituted derivatives of ara-C, represents a promising avenue for enhancing the therapeutic index of this important class of anticancer agents. By modifying the N4-position, researchers can effectively tune the lipophilicity, metabolic stability, and ultimately, the anticancer efficacy of these compounds. The detailed methodologies, comparative data, and mechanistic insights provided in this guide are intended to support the ongoing research and development efforts in this critical area of oncology drug discovery. Further exploration of diverse N4-substituents and comprehensive preclinical and clinical evaluations will be essential to translate these promising analogs into effective therapies for patients.

References

Unveiling the Therapeutic Potential of N4,N4-Dimethylarabinocytidine and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potential therapeutic targets of the nucleoside analog N4,N4-Dimethylarabinocytidine and its closely related, clinically evaluated counterpart, CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine). CNDAC is the active metabolite of the oral prodrug sapacitabine (B1681434) and has been the subject of numerous preclinical and clinical investigations, primarily in the context of hematological malignancies. This document details the mechanism of action, summarizes key quantitative data, provides experimental protocols for relevant assays, and visualizes the critical signaling pathways involved.

Core Mechanism of Action: DNA Damage and Cell Cycle Arrest

The primary therapeutic potential of CNDAC stems from its unique mechanism of inducing DNA damage.[1][2][3] Upon cellular uptake and phosphorylation to its active triphosphate form, CNDAC is incorporated into DNA during replication.[1][4] The presence of a cyano group at the 2'-position of the arabinose sugar moiety renders the DNA strand susceptible to β-elimination, leading to the formation of a single-strand break (SSB).[1] While some of these SSBs can be repaired, unrepaired lesions are converted into highly cytotoxic double-strand breaks (DSBs) during the subsequent S phase of the cell cycle.[1][2][3] This accumulation of DNA damage triggers a G2/M cell cycle arrest and ultimately leads to apoptotic cell death.[1][4]

Quantitative Data Presentation

The following tables summarize key quantitative data from preclinical and clinical studies of sapacitabine and its active metabolite, CNDAC.

Table 1: In Vitro Cytotoxicity of Sapacitabine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colon Cancer3 ± 0.6[5]
L1210 (dCK-proficient)Leukemia20 ± 6[5]
MDA-MB-435Breast Cancer67 ± 14[5]

Table 2: Clinical Efficacy of Sapacitabine in Elderly Patients with Acute Myeloid Leukemia (AML)

Study Arm/Dose Schedule1-Year Survival Rate (%)Overall Response Rate (%)Complete Remission (CR) Rate (%)Reference
Arm A (Sapacitabine 325 mg BID, 7 days)354510[6]
Arm B (Sapacitabine 425 mg BID, 3 days, twice weekly for 2 weeks)10305[6]
Arm C (Sapacitabine 400 mg BID, 7 days)304525[6]
SEAMLESS Study (Sapacitabine + Decitabine)Median OS: 5.9 months16.6Not explicitly stated as CR[7][8]
SEAMLESS Study (Decitabine alone)Median OS: 5.7 months10.8Not explicitly stated as CR[7][8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by CNDAC and the workflows of essential experimental procedures.

CNDAC_Mechanism_of_Action Mechanism of Action of CNDAC cluster_cell Cell Sapacitabine Sapacitabine (Oral Prodrug) CNDAC CNDAC (Active Metabolite) Sapacitabine->CNDAC Metabolism CNDAC_TP CNDAC-TP (Active Triphosphate) CNDAC->CNDAC_TP Phosphorylation DNA_Replication DNA Replication (S-phase) CNDAC_TP->DNA_Replication DNA_Incorporation Incorporation into DNA DNA_Replication->DNA_Incorporation SSB Single-Strand Break (SSB) DNA_Incorporation->SSB β-elimination DSB Double-Strand Break (DSB) SSB->DSB During next S-phase G2_M_Arrest G2/M Phase Cell Cycle Arrest DSB->G2_M_Arrest Activation of DNA Damage Response Apoptosis Apoptosis G2_M_Arrest->Apoptosis DNA_Damage_Response CNDAC-Induced DNA Damage Response cluster_nucleus Nucleus CNDAC_DNA CNDAC incorporated into DNA SSB Single-Strand Break CNDAC_DNA->SSB DSB Double-Strand Break SSB->DSB ATM_ATR ATM/ATR Kinases DSB->ATM_ATR Sensed by HR_Repair Homologous Recombination Repair DSB->HR_Repair Repaired by Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 Activate p53 p53 Chk1_Chk2->p53 Phosphorylate p21 p21 p53->p21 Induces transcription CDK1_CyclinB CDK1/Cyclin B p21->CDK1_CyclinB Inhibits G2_M_Arrest G2/M Arrest CDK1_CyclinB->G2_M_Arrest Leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis Experimental_Workflow Experimental Workflow for CNDAC Evaluation cluster_workflow Workflow Start Cancer Cell Culture Treatment Treat with CNDAC Start->Treatment DNA_Damage_Assay DNA Damage Assay (e.g., Comet Assay) Treatment->DNA_Damage_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation DNA_Damage_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis

References

In Vitro Profile of N4-Substituted Cytidine Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the in vitro studies of N4-substituted cytidine (B196190) analogs, with a particular focus on N4,N4-dimethylcytidine and related compounds. Due to the limited availability of specific data for N4,N4-Dimethylarabinocytidine, this document synthesizes findings from closely related analogs to offer valuable insights for researchers in drug discovery and development. The information presented herein covers the synthesis, biological evaluation, and mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.

Quantitative Data Summary

The in vitro biological activities of various N4-substituted cytidine analogs have been evaluated against different cancer cell lines and viruses. The following tables summarize the key quantitative data from these studies, providing a comparative look at their potency.

Table 1: Cytotoxicity of Nitrogenous Heterocycles Against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound 8 MDA-MB-2314.7
HL609.23
Compound 9 MDA-MB-23117.02
HL608.63

Source: Adapted from studies on distinct mechanisms of cytotoxicity in novel nitrogenous heterocycles[1].

Table 2: Antiviral Activity of β-D-N4-hydroxycytidine (NHC) Analogs

CompoundVirusCell LineEC50 (µM)CC50 (µM)
β-D-N4-O-isobutyrylcytidine (8a) SARS-CoV-2Vero3.50>100
Flu A (H1N1)MDCK5.80>100
Flu A (H3N2)MDCK7.30>100
Flu BMDCK3.40>100
DENV-2Vero3.95>100
NHC (1) SARS-CoV-2Vero>16.5>100
MK-4482 (2) SARS-CoV-2Vero11.8>100
Flu BMDCK23.8>100
Remdesivir (RDV) SARS-CoV-2Vero11.1>100

Source: Adapted from synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs[2][3].

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are the protocols for key in vitro experiments cited in the studies of N4-substituted cytidine analogs.

1. Cell Viability and Cytotoxicity Assays

  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity.

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Sulforhodamine B (SRB) Colorimetric Assay: This assay is used to measure cell density based on the measurement of cellular protein content.

    • Seed cells in 96-well plates and treat with the test compound.

    • After the incubation period, fix the cells with trichloroacetic acid (TCA).

    • Stain the cells with SRB dye.

    • Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

    • Measure the absorbance at approximately 510 nm.

2. Antiviral Activity Assay

  • Seed host cells (e.g., Vero or MDCK) in 96-well plates.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • Immediately after infection, add serial dilutions of the test compound.

  • Incubate the plates for a period that allows for viral replication (e.g., 48-72 hours).

  • Assess the viral cytopathic effect (CPE) or quantify viral RNA or protein levels (e.g., by RT-qPCR or ELISA).

  • The half-maximal effective concentration (EC50) is calculated as the concentration of the compound that inhibits viral activity by 50%.

  • In parallel, a cytotoxicity assay (e.g., MTT or CCK-8) is performed on uninfected cells to determine the 50% cytotoxic concentration (CC50).

  • The selectivity index (SI) is calculated as the ratio of CC50 to EC50.

3. In Vitro Methyltransferase Assay for N4,N4-dimethylcytidine Synthase

  • Synthesize unmodified RNA substrates of varying lengths by in vitro transcription.

  • Purify the recombinant N4,N4-dimethylcytidine synthase (e.g., rTK2045).

  • Set up the reaction mixture containing the RNA substrate, the purified enzyme, and the methyl donor, S-adenosyl-L-methionine (SAM), often radiolabeled (e.g., [3H-methyl]SAM).

  • Incubate the reaction at the optimal temperature for the enzyme.

  • Detect the transfer of the radiolabeled methyl group to the RNA substrate, for example, by scintillation counting after precipitation of the RNA.

Visualizations of Pathways and Workflows

Mechanism of Action: Inhibition of Tubulin Polymerization

Certain nitrogenous heterocyclic compounds exert their cytotoxic effects by interfering with microtubule dynamics, which are essential for cell division.

cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle Formation->Cell Division N4-substituted Analog N4-substituted Analog N4-substituted Analog->Tubulin Dimers Inhibits Polymerization

Caption: Inhibition of tubulin polymerization by N4-substituted cytidine analogs.

Experimental Workflow: Cytotoxicity Screening

The following workflow illustrates the general process for screening compounds for cytotoxic activity against cancer cell lines.

Start Start Cell Culture Culture Cancer Cell Lines Start->Cell Culture Seeding Seed Cells in 96-well Plates Cell Culture->Seeding Treatment Treat with Compound (Concentration Gradient) Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT, SRB) Incubation->Assay Data Analysis Measure Absorbance & Calculate IC50 Assay->Data Analysis End End Data Analysis->End

Caption: Standard workflow for in vitro cytotoxicity screening of novel compounds.

Signaling Pathway: AKT/mTOR Inhibition

Some anti-cancer agents function by disrupting critical cell survival and proliferation pathways, such as the AKT/mTOR pathway.

Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation N4-substituted Analog N4-substituted Analog N4-substituted Analog->AKT Inhibits

Caption: Proposed inhibition of the AKT/mTOR signaling pathway.

References

Preliminary Cytotoxicity Screening of N4,N4-Dimethylarabinocytidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data specifically detailing the preliminary cytotoxicity screening of N4,N4-Dimethylarabinocytidine is limited. This guide is structured based on established methodologies for nucleoside analogs and utilizes data from a closely related compound, N4-hydroxycytidine (NHC), the active metabolite of the antiviral drug Molnupiravir. While structurally similar, the differing sugar moiety (arabinose in the target compound versus ribose in NHC) and N4-substituent may lead to variations in biological activity. The following information should therefore be considered a representative framework for the screening of this compound.

Introduction

This compound is a synthetic nucleoside analog of cytidine. Nucleoside analogs represent a cornerstone in the chemotherapy of various cancers and viral infections. Their mechanism of action often involves intracellular phosphorylation to the active triphosphate form, which can then be incorporated into DNA or RNA, leading to chain termination or mutagenesis, or can inhibit key enzymes involved in nucleic acid synthesis. This guide provides a comprehensive overview of the proposed preliminary in vitro cytotoxicity screening of this compound, including data presentation, detailed experimental protocols, and visualizations of metabolic pathways and experimental workflows.

Data Presentation: Cytotoxicity Profile

Quantitative analysis of a compound's cytotoxic effect is crucial for its preliminary assessment. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

As direct IC50 values for this compound are not available, the following table summarizes the cytotoxic activity of the related compound, N4-hydroxycytidine (NHC), against human keratinocyte (HaCaT) and human lung adenocarcinoma (A549) cell lines, as determined by the Sulforhodamine B (SRB) assay.[1] This data illustrates how the cytotoxic profile of a test compound can be presented.

Table 1: Illustrative Cytotoxicity Profile of N4-hydroxycytidine (NHC) [1]

Cell LineExposure DurationIC50 (µM)
HaCaT (Human Keratinocyte)3 days4.40 ± 0.09
5 days5.82 ± 0.91
10 days5.41 ± 0.88
A549 (Lung Adenocarcinoma)3 days23.21 ± 3.42
5 days16.35 ± 2.04
10 days13.83 ± 2.05

Data presented as mean ± standard deviation.

Experimental Protocols

A detailed and reproducible experimental protocol is fundamental to obtaining reliable cytotoxicity data. The Sulforhodamine B (SRB) assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[2][3][4]

Sulforhodamine B (SRB) Cytotoxicity Assay

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a panel of cancer cell lines.

Materials:

  • This compound (test compound)

  • Selected cancer cell lines (e.g., A549, HaCaT, etc.)

  • Complete cell culture medium (specific to each cell line)

  • 96-well flat-bottom microtiter plates

  • Trichloroacetic acid (TCA), 50% (w/v) cold solution

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM (pH 10.5)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and determine the cell density. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 to 20,000 cells per well) in a volume of 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the diluted compound to the wells in triplicate, and include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate the cells for the desired exposure period (e.g., 72 hours).

  • Cell Fixation: Following the incubation period, gently add 25 µL of cold 50% (w/v) TCA to each well, resulting in a final concentration of 10%. Incubate the plate at 4°C for 1 hour to fix the cells.[3]

  • Washing: Carefully remove the supernatant and wash the plates five times with deionized water. Remove excess water by gently tapping the plate on a paper towel and allow the plates to air dry completely at room temperature.[3]

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[2][3]

  • Removal of Unbound Dye: Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye. After the final wash, allow the plates to air dry completely.[3]

  • Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[3]

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell survival relative to the no-treatment control. Plot the percentage of cell survival against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization of Pathways and Workflows

Proposed Mechanism of Action: Incorporation into Nucleic Acids

A common mechanism of action for nucleoside analogs is their intracellular conversion to the triphosphate form, followed by incorporation into growing DNA or RNA chains by polymerases. This can lead to chain termination or, in the case of analogs like NHC, can induce mutations during subsequent replication cycles, a process known as "error catastrophe".[5][6]

G cluster_extracellular Extracellular cluster_intracellular Intracellular N4_N4_Dimethylarabinocytidine This compound N4_N4_Dimethylarabinocytidine_in This compound MonoP Monophosphate N4_N4_Dimethylarabinocytidine_in->MonoP Phosphorylation DiP Diphosphate MonoP->DiP Phosphorylation TriP Triphosphate (Active Form) DiP->TriP Phosphorylation Incorporation Incorporation into DNA/RNA by Polymerase TriP->Incorporation Outcome DNA Chain Termination / Mutagenesis Incorporation->Outcome

Caption: Proposed metabolic activation and mechanism of action for this compound.

Experimental Workflow for Cytotoxicity Screening

The process of preliminary cytotoxicity screening follows a logical progression from initial cell culture to final data analysis and interpretation.

G Cell_Line_Selection Select Panel of Cancer Cell Lines Cell_Culture Culture and Expand Cell Lines Cell_Line_Selection->Cell_Culture Seeding Seed Cells in 96-Well Plates Cell_Culture->Seeding Treatment Treat with Serial Dilutions of Test Compound Seeding->Treatment Incubation Incubate for a Defined Period (e.g., 72h) Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., SRB) Incubation->Assay Measurement Measure Absorbance Assay->Measurement Data_Analysis Calculate % Viability and IC50 Values Measurement->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro cytotoxicity screening.

Conclusion

This technical guide outlines a proposed framework for the preliminary in vitro cytotoxicity screening of this compound. By employing standardized assays such as the SRB method, researchers can obtain reproducible data on the compound's potency against various cancer cell lines. The provided protocols and workflows serve as a foundational template for these investigations. It is imperative to note that the biological activity of this compound may differ from its structural analog, N4-hydroxycytidine, and direct experimental evaluation is necessary to fully characterize its cytotoxic profile and mechanism of action.

References

Methodological & Application

Application Notes and Protocols for Demethylation Studies

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, scientists, and drug development professionals

Topic: N4,N4-Dimethylarabinocytidine for demethylation studies

Executive Summary

A comprehensive review of scientific literature and chemical databases reveals no available information on the compound This compound for use in demethylation studies. This compound does not appear to be a commercially available or widely researched agent for this application.

The name suggests a combination of two known types of cytidine (B196190) analogs:

  • N4,N4-dimethylcytidine: A modification found in ribosomal RNA, where it plays a role in enhancing ribosome stability, particularly in thermophilic organisms. Its role in DNA demethylation has not been established.

  • Arabinocytidine (Cytarabine or Ara-C): A well-known chemotherapeutic agent that acts as a cytotoxic compound by inhibiting DNA synthesis. While it is a cytidine analog, its primary mechanism is not DNA demethylation.

Given the lack of information on this compound, this document provides detailed application notes and protocols for the two most widely used and FDA-approved DNA demethylating agents: 5-Azacytidine (Azacitidine) and 5-Aza-2'-deoxycytidine (Decitabine) . These agents are the current standards for inducing DNA demethylation in research and clinical settings.

Section 1: Introduction to 5-Azacytidine and Decitabine (B1684300)

5-Azacytidine and Decitabine are nucleoside analogs of cytidine that function as potent inhibitors of DNA methyltransferases (DNMTs).[1][2] Their incorporation into DNA leads to the covalent trapping and subsequent degradation of DNMTs, resulting in passive demethylation of the genome during DNA replication.[3][4] This reactivation of epigenetically silenced tumor suppressor genes is a key mechanism of their anti-cancer activity.[1][5] While both are effective demethylating agents, they exhibit different pharmacological properties and cellular effects.[6][7]

Section 2: Mechanism of Action

Both 5-Azacytidine and Decitabine are pro-drugs that require intracellular phosphorylation to become active.[5][8]

  • Decitabine (5-Aza-2'-deoxycytidine): As a deoxyribonucleoside, Decitabine is directly incorporated into DNA.[9]

  • 5-Azacytidine: As a ribonucleoside, 5-Azacytidine is primarily incorporated into RNA, where it can inhibit protein synthesis.[10] A smaller portion is converted to its deoxyribose form by ribonucleotide reductase for incorporation into DNA to inhibit DNA methylation.[9][11]

The primary mechanism for DNA demethylation for both compounds involves the formation of a covalent bond between the analog in the DNA and the active site of DNA methyltransferases (primarily DNMT1).[4][6] This irreversible complex traps the enzyme, leading to its degradation and a reduction in overall methylation levels with subsequent cell divisions.[3][4]

DNMT_Inhibition_Pathway cluster_0 Cellular Uptake and Activation cluster_1 Incorporation into Nucleic Acids cluster_2 Mechanism of Action AZA 5-Azacytidine AZA_P AZA-TP AZA->AZA_P Phosphorylation DAC Decitabine DAC_P DAC-TP DAC->DAC_P Phosphorylation RNA RNA AZA_P->RNA Incorporation DNA DNA AZA_P->DNA Incorporation (minor) DAC_P->DNA Incorporation Protein_Inhibition Protein Synthesis Inhibition RNA->Protein_Inhibition AZA in RNA Trapped_DNMT1 Covalent Adduct (DNMT1 Trapped) DNA->Trapped_DNMT1 DNMT1 attempts methylation DNMT1 DNMT1 DNMT1->Trapped_DNMT1 Degradation Proteasomal Degradation Trapped_DNMT1->Degradation Hypomethylation DNA Hypomethylation Degradation->Hypomethylation Gene_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->Gene_Reactivation Experimental_Workflow start Day 0: Seed Cells treat Day 1: Add fresh medium with AZA/DAC or vehicle start->treat change_media Days 2-4: Replace medium with fresh drug/vehicle every 24h treat->change_media harvest Day 5: Harvest Cells change_media->harvest analysis Downstream Analysis: - DNA Methylation (Bisulfite Sequencing) - Gene Expression (qRT-PCR, RNA-seq) - Protein Levels (Western Blot) - Cell Viability (MTT, etc.) harvest->analysis Signaling_Pathways cluster_pathways Affected Pathways AZA_DAC 5-Azacytidine / Decitabine Apoptosis Apoptosis Pathway (Intrinsic & Extrinsic) AZA_DAC->Apoptosis Induces JAK_STAT JAK/STAT Pathway AZA_DAC->JAK_STAT Inhibits Cell_Cycle Cell Cycle Control AZA_DAC->Cell_Cycle Activates Checkpoints PI3K PI3K Pathway AZA_DAC->PI3K Modulates (Resistance)

References

Application Notes and Protocols for N4,N4-Dimethylarabinocytidine (DMAC) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4,N4-Dimethylarabinocytidine (DMAC) is a synthetic nucleoside analog belonging to the family of arabinofuranosyl cytosine (ara-C) derivatives. As a modification of the widely used chemotherapeutic agent cytarabine (B982), DMAC is of significant interest for its potential as an anticancer or antiviral agent. The dimethylation at the N4 position of the cytosine ring may alter its metabolic stability, cellular uptake, and interaction with key enzymes, potentially offering an improved therapeutic profile over existing cytidine (B196190) analogs.

These application notes provide a comprehensive guide for the preclinical evaluation of DMAC, detailing experimental protocols for assessing its in vitro and in vivo efficacy, and elucidating its mechanism of action.

Mechanism of Action

Similar to its parent compound cytarabine, DMAC is expected to exert its cytotoxic or antiviral effects through the inhibition of nucleic acid synthesis.[1][2] The proposed mechanism involves intracellular phosphorylation to its active triphosphate form, DMAC-TP. DMAC-TP can then compete with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into DNA by DNA polymerases.[1][2] The arabinose sugar moiety, instead of deoxyribose, sterically hinders the rotation of the phosphodiester bond, disrupting the DNA elongation process and leading to cell cycle arrest, specifically in the S-phase, and subsequent apoptosis.[2]

The N4,N4-dimethyl substitution may protect the molecule from deamination by cytidine deaminase (CDA), an enzyme that rapidly inactivates cytarabine in plasma and tissues.[3][4] This potential resistance to deamination could lead to a longer plasma half-life and increased intracellular accumulation of the active triphosphate metabolite, potentially overcoming a key mechanism of resistance to cytarabine.

Data Presentation

In Vitro Cytotoxicity of DMAC and Related Compounds

The following table summarizes hypothetical IC50 values for DMAC in comparison to its parent compound, cytarabine, against a panel of human cancer cell lines. These values are essential for assessing the relative potency and selectivity of the compound.

CompoundCell LineCancer TypeIncubation Time (h)IC50 (µM)
DMAC HL-60Acute Promyelocytic Leukemia72Value
K562Chronic Myelogenous Leukemia72Value
CCRF-CEMAcute Lymphoblastic Leukemia72Value
JurkatAcute T-Cell Leukemia72Value
Cytarabine HL-60Acute Promyelocytic Leukemia720.1 - 1.0[5][6]
K562Chronic Myelogenous Leukemia720.5 - 5.0[5]
CCRF-CEMAcute Lymphoblastic Leukemia720.09[7]
JurkatAcute T-Cell Leukemia720.16[7]

*Value indicates where experimentally determined data for DMAC would be placed.

In Vitro Antiviral Activity of DMAC

This table presents a template for summarizing the antiviral efficacy of DMAC against representative viruses.

CompoundVirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
DMAC Herpes Simplex Virus 1 (HSV-1)VeroPlaque ReductionValueValueValue
Influenza A (H1N1)MDCKCPE InhibitionValueValueValue
SARS-CoV-2Vero E6Virus Yield ReductionValueValueValue

*Value indicates where experimentally determined data for DMAC would be placed.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of DMAC in cancer cell lines.

Materials:

  • This compound (DMAC)

  • Human cancer cell lines (e.g., HL-60, K562, CCRF-CEM)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of DMAC in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[8]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of DMAC on cell cycle progression.

Materials:

  • Cancer cells treated with DMAC (at IC50 concentration)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with DMAC at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases using appropriate software. An accumulation of cells in the S phase would be consistent with the proposed mechanism of action.[9]

Protocol 3: In Vitro Antiviral Plaque Reduction Assay

Objective: To determine the antiviral activity of DMAC against a specific virus (e.g., HSV-1).

Materials:

  • DMAC

  • Vero cells (or other susceptible host cells)

  • Herpes Simplex Virus 1 (HSV-1)

  • 6-well plates

  • Growth medium and overlay medium (containing carboxymethyl cellulose (B213188) or agar)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known titer of HSV-1 for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and wash the cells. Add overlay medium containing serial dilutions of DMAC.

  • Incubation: Incubate the plates at 37°C until viral plaques are visible (typically 2-3 days).

  • Plaque Staining: Fix the cells and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. Determine the EC50 value (the concentration that inhibits plaque formation by 50%).[10]

Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the antitumor activity of DMAC in a mouse model of human leukemia.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Human leukemia cell line (e.g., HL-60)

  • DMAC formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject human leukemia cells into the flank of the mice.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer DMAC and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injections).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Monitoring: Monitor animal body weight and overall health throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Compare the tumor growth inhibition in the DMAC-treated group to the vehicle control group.[11][12]

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cytotoxicity Cytotoxicity Screening (MTT Assay) ic50 Determine IC50 cytotoxicity->ic50 mechanistic Mechanistic Assays ic50->mechanistic xenograft Xenograft Model (e.g., Leukemia) ic50->xenograft cell_cycle Cell Cycle Analysis mechanistic->cell_cycle apoptosis Apoptosis Assay mechanistic->apoptosis antiviral Antiviral Assays (Plaque Reduction, CPE) ec50 Determine EC50 antiviral->ec50 ec50->xenograft efficacy Efficacy Evaluation (Tumor Growth Inhibition) xenograft->efficacy toxicity Toxicity Assessment (Body Weight, etc.) xenograft->toxicity pk_pd Pharmacokinetics/ Pharmacodynamics efficacy->pk_pd lead_optimization Lead Optimization pk_pd->lead_optimization start DMAC Synthesis & Characterization start->cytotoxicity start->antiviral

Caption: Experimental workflow for the preclinical evaluation of DMAC.

signaling_pathway cluster_cell Cancer Cell DMAC_ext DMAC (extracellular) transporter Nucleoside Transporter (hENT1) DMAC_ext->transporter DMAC_int DMAC (intracellular) transporter->DMAC_int dCK Deoxycytidine Kinase (dCK) DMAC_int->dCK deaminase Cytidine Deaminase DMAC_int->deaminase Resistant? DMAC_MP DMAC-MP dCK->DMAC_MP kinases Kinases DMAC_MP->kinases DMAC_TP DMAC-TP (Active Form) kinases->DMAC_TP DNA_poly DNA Polymerase DMAC_TP->DNA_poly Inhibits DNA_synthesis DNA Synthesis DMAC_TP->DNA_synthesis Incorporation DNA_poly->DNA_synthesis DNA_damage DNA Damage & Chain Termination DNA_synthesis->DNA_damage cell_cycle_arrest S-Phase Arrest DNA_damage->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis inactive_metabolite Inactive Metabolite deaminase->inactive_metabolite

Caption: Proposed mechanism of action and intracellular metabolism of DMAC.

References

Application Notes and Protocols for N4,N4-Dimethylarabinocytidine in Cancer Cell Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific data regarding the activity and mechanisms of N4,N4-Dimethylarabinocytidine. The following application notes and protocols are based on the well-documented effects of other cytidine (B196190) analogs, such as Decitabine (B1684300) (5-aza-2'-deoxycytidine) and Azacitidine, which are known to induce differentiation in cancer cells. This document is intended to serve as a foundational guide for researchers and drug development professionals investigating novel cytidine analogs.

Introduction

Differentiation therapy is a promising anticancer strategy that aims to induce cancer cells to mature into non-proliferative, specialized cell types.[1] Nucleoside analogs, particularly cytidine analogs, have emerged as a significant class of compounds capable of inducing differentiation in various cancer models.[2][3] These agents can reactivate silenced genes that govern cellular differentiation pathways, thereby offering a therapeutic approach with potentially lower toxicity compared to conventional chemotherapy. This document provides a detailed overview of the proposed mechanism of action, experimental protocols, and relevant data for utilizing cytidine analogs to induce differentiation in cancer cells, with the understanding that these are generalized from related compounds in the absence of specific data for this compound.

Mechanism of Action

Cytidine analogs primarily exert their differentiation-inducing effects through the inhibition of DNA methyltransferases (DNMTs).[4][5] The proposed mechanism is as follows:

  • Cellular Uptake and Activation: Cytidine analogs are transported into the cell and are subsequently phosphorylated to their active triphosphate form.[4][6]

  • Incorporation into DNA: During DNA replication, the triphosphate analog is incorporated into the newly synthesized DNA strand in place of cytosine.[4]

  • DNMT Trapping: The incorporated analog forms a covalent bond with DNMTs, trapping the enzyme on the DNA.[4]

  • DNA Hypomethylation: The sequestration of DNMTs leads to a passive loss of methylation patterns during subsequent rounds of DNA replication.[7]

  • Gene Reactivation: The resulting hypomethylation of promoter regions of tumor suppressor and differentiation-associated genes leads to their re-expression.[4][7] This reactivation of key developmental pathways drives the cancer cells towards a more differentiated state.

a

Proposed mechanism of cytidine analog-induced differentiation.

Quantitative Data on Representative Cytidine Analogs

The following table summarizes the effective concentrations and observed effects of well-studied cytidine analogs in inducing differentiation in various cancer cell lines. This data can serve as a reference for designing experiments with novel analogs like this compound.

CompoundCell LineConcentrationObserved EffectsReference
Decitabine Poorly Differentiated Gastric Cancer (MKN45, NUGC4)0.1 and 1 µMReduced proliferation, migration, and invasion; induced differentiation.[4]
5-aza-2'-deoxycytidine Human Neuroblastoma (CHP-100)Not specifiedInduced morphological and biochemical markers of differentiation; DNA hypomethylation.[8]
5-azacytidine (B1684299) Human Promyelocytic Leukemia (HL-60)3 to 5 µMEnhanced ability to respond to differentiation stimuli; inhibition of DNA methyltransferase.[9]
5-aza-CR & 5-aza-CdR Human Promyelocytic Leukemia (HL-60)Concentration-dependentIncreased differentiation index; decreased DNA methylase activity and DNA methylation level.[10]
Azacitidine Non-Small Cell Lung Cancer (Panel)EC50 of 1.8–10.5 µMInduced cellular toxicity and apoptosis.[7]

Experimental Protocols

The following are detailed protocols for key experiments to assess the differentiation-inducing potential of this compound.

Protocol 1: Cell Culture and Drug Treatment
  • Cell Line Selection: Choose a cancer cell line known to be poorly differentiated and responsive to differentiation-inducing agents (e.g., HL-60, neuroblastoma cell lines, or gastric cancer cell lines).

  • Cell Culture: Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or PBS). Further dilute the stock solution in the culture medium to achieve the desired final concentrations.

  • Treatment: Seed the cells in culture plates and allow them to adhere overnight. The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used for the drug stock).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, 72 hours) to assess the effects on differentiation.

Protocol 2: Morphological Assessment of Differentiation
  • Microscopy: Observe the cells daily under a phase-contrast microscope. Look for morphological changes indicative of differentiation, such as changes in cell size, shape, adherence, and the appearance of specialized structures (e.g., neurite outgrowth in neuroblastoma cells).

  • Staining: At the end of the treatment period, fix the cells with 4% paraformaldehyde and stain with a suitable cytological stain (e.g., Giemsa or Wright-Giemsa stain) to visualize nuclear and cytoplasmic changes associated with differentiation.

Protocol 3: Analysis of Differentiation Markers by Western Blotting
  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against specific differentiation markers (e.g., CD11b for myeloid differentiation, β-III tubulin for neuronal differentiation) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 4: Analysis of Differentiation Markers by Flow Cytometry
  • Cell Preparation: Harvest the cells after treatment and wash them with PBS containing 1% BSA.

  • Antibody Staining: Incubate the cells with fluorescently-labeled antibodies against cell surface differentiation markers (e.g., CD11b, CD14 for myeloid cells) for 30 minutes on ice in the dark.

  • Flow Cytometry Analysis: Wash the cells to remove unbound antibodies and resuspend them in PBS. Analyze the cells using a flow cytometer to quantify the percentage of cells expressing the differentiation markers.

a

Experimental workflow for assessing differentiation.

Signaling Pathway Analysis

While the primary mechanism of cytidine analogs is DNA hypomethylation, they can also influence various signaling pathways. The c-Jun N-terminal kinase (JNK) pathway, for instance, has been implicated in the apoptotic response to some cytidine analogs.[11][12] Further investigation into the signaling pathways modulated by this compound will be crucial to fully understand its biological effects.

a

Potential signaling pathways affected by cytidine analogs.

Conclusion

While specific experimental data on this compound is not yet available, the information and protocols provided here, based on the actions of other cytidine analogs, offer a robust framework for its investigation as a cancer cell differentiation agent. Researchers are encouraged to adapt these protocols to their specific cancer models and to explore the unique mechanistic properties of this novel compound. The study of new cytidine analogs like this compound holds the potential to expand the arsenal (B13267) of differentiation-based therapies for cancer.

References

Application Notes and Protocols for Long-Term Exposure of Cell Lines to N4,N4-Dimethylarabinocytidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cytidine (B196190) analogs are a class of antimetabolite drugs that have shown significant promise in cancer therapy and virology.[1][2] These compounds typically exert their cytotoxic effects by interfering with nucleic acid synthesis.[3][4] Understanding the long-term consequences of exposure to a novel cytidine analog, such as N4,N4-Dimethylarabinocytidine, is crucial for preclinical drug development. Chronic exposure can lead to the development of drug resistance, alterations in cellular signaling pathways, and changes in the apoptotic threshold. These application notes provide a comprehensive guide to designing and executing long-term exposure studies for a novel cytidine analog.

General Mechanism of Action of Cytidine Analogs

The cytotoxic activity of most cytidine analogs is initiated by their transport into the cell, followed by a series of phosphorylation events to form the active triphosphate metabolite.[5] This active form can then be incorporated into DNA and/or RNA, leading to the inhibition of nucleic acid synthesis and the induction of cell death.[3][6]

A generalized signaling pathway for a cytidine analog is depicted below:

Cytidine_Analog_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Analog This compound ENT Nucleoside Transporter (e.g., hENT1) Analog->ENT Uptake Analog_in Intracellular Analog ENT->Analog_in UCK Uridine-Cytidine Kinase (UCK) Analog_in->UCK Phosphorylation Analog-MP Analog-Monophosphate UCK->Analog-MP Kinases Other Kinases Analog-MP->Kinases Analog-TP Analog-Triphosphate (Active Form) Kinases->Analog-TP DNA_Polymerase DNA Polymerase Analog-TP->DNA_Polymerase Incorporation RNA_Polymerase RNA Polymerase Analog-TP->RNA_Polymerase Incorporation DNA DNA DNA_Polymerase->DNA RNA RNA RNA_Polymerase->RNA DNA_Damage DNA Damage & Replication Stress DNA->DNA_Damage Inhibition of Synthesis RNA->DNA_Damage Inhibition of Synthesis JNK_pathway JNK Signaling Activation DNA_Damage->JNK_pathway Apoptosis Apoptosis JNK_pathway->Apoptosis

Figure 1: Generalized signaling pathway of a cytidine analog.

Data Presentation

Quantitative data from long-term exposure studies should be organized for clear interpretation and comparison.

Table 1: Half-Maximal Inhibitory Concentration (IC50) of this compound

Cell LineIC50 (µM) after 72hStandard Deviation
Cell Line ADataData
Cell Line BDataData
Cell Line CDataData

Table 2: Effects of Long-Term Exposure on Cell Viability

Cell LineTreatment DurationConcentration (µM)% Viability (vs. Control)Standard Deviation
Cell Line A2 WeeksDataDataData
Cell Line A4 WeeksDataDataData
Cell Line B2 WeeksDataDataData
Cell Line B4 WeeksDataDataData

Table 3: Induction of Apoptosis Following Long-Term Exposure

Cell LineTreatment DurationConcentration (µM)% Apoptotic Cells (Annexin V+)Standard Deviation
Cell Line A4 WeeksDataDataData
Cell Line B4 WeeksDataDataData

Table 4: Changes in Protein Expression after 4 Weeks of Exposure

ProteinCell Line A (Fold Change vs. Control)Cell Line B (Fold Change vs. Control)
Phospho-JNKDataData
Total JNKDataData
Cleaved PARPDataData
Bcl-2DataData

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound.

Protocol 1: Determination of IC50 Value

This protocol is essential for determining the appropriate concentration range for long-term studies.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to confluence within the assay period.

  • Drug Preparation: Prepare a serial dilution of this compound in culture medium.

  • Treatment: After 24 hours, replace the medium with the drug-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Long-Term Exposure of Cell Lines

This protocol describes the continuous exposure of cell lines to a sub-lethal concentration of the analog.

  • Cell Culture Initiation: Start the culture with a low passage number of the desired cell line.

  • Initial Treatment: Begin treatment with a low concentration of this compound (e.g., IC20 or a concentration based on literature for similar compounds).[7]

  • Media Changes and Passaging:

    • For adherent cells , change the medium with fresh drug-containing medium every 2-3 days.[8] When cells reach 70-80% confluency, trypsinize and re-plate them at a lower density in fresh drug-containing medium.[8]

    • For suspension cells , centrifuge the cells, remove the old medium, and resuspend in fresh drug-containing medium every 2-3 days. Maintain the cell density within the optimal growth range.

  • Dose Escalation (Optional): To develop drug-resistant cell lines, the concentration of the analog can be gradually increased over several weeks or months as the cells adapt.[9][10]

  • Monitoring: Regularly monitor cell morphology and growth rates.

  • Sampling: At specified time points (e.g., 2, 4, 6 weeks), harvest cells for downstream analysis (viability, apoptosis, protein expression).

Protocol 3: Western Blot Analysis

This protocol is for analyzing changes in protein expression in key signaling pathways.

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-JNK, JNK, PARP, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a long-term cell line exposure study.

Long_Term_Exposure_Workflow cluster_setup Phase 1: Initial Setup cluster_exposure Phase 2: Long-Term Exposure cluster_analysis Phase 3: Analysis at Time Points (e.g., 2, 4, 6 weeks) Start Start with Low Passage Cell Line IC50 Determine IC50 (72h Assay) Start->IC50 Select_Conc Select Sub-lethal Concentration for Long-Term Study IC50->Select_Conc Culture Continuous Culture with This compound Select_Conc->Culture Maintain Regular Media Changes & Passaging Culture->Maintain Harvest Harvest Cells Culture->Harvest Time Points Monitor Monitor Cell Health & Morphology Maintain->Monitor Viability Cell Viability Assay (e.g., MTT) Harvest->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Harvest->Apoptosis Western Western Blot for Signaling Proteins Harvest->Western Genomic Genomic/Transcriptomic Analysis (Optional) Harvest->Genomic

Figure 2: Workflow for long-term exposure of cell lines to a novel compound.

References

assessing global DNA methylation changes after N4,N4-Dimethylarabinocytidine treatment

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Assessing Global DNA Methylation Changes After N4,N4-Dimethylarabinocytidine Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

DNA methylation is a critical epigenetic modification involved in the regulation of gene expression, cellular differentiation, and genome stability.[1] Aberrant DNA methylation patterns, particularly hypermethylation of tumor suppressor genes, are a hallmark of many cancers.[2] Consequently, inhibitors of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation, are valuable tools in cancer research and therapy.

This compound is a cytidine (B196190) analog. Based on the structure of similar molecules like Azacytidine and Decitabine, it is hypothesized to function as a DNMT inhibitor.[2] When incorporated into DNA, these analogs can trap DNMT enzymes, leading to a passive loss of methylation during subsequent rounds of DNA replication. This restores the expression of silenced tumor suppressor genes and can induce cell cycle arrest and apoptosis in cancer cells.

This document provides a comprehensive guide for assessing changes in global DNA methylation in response to treatment with this compound. It includes a hypothesized mechanism of action, detailed experimental protocols, and guidelines for data presentation and interpretation.

Hypothesized Mechanism of Action

This compound, as a cytidine analog, is expected to be incorporated into the DNA of proliferating cells. It is hypothesized that the modified base subsequently traps DNMT enzymes, preventing them from methylating new DNA strands. This leads to a progressive, passive demethylation of the genome over successive cell divisions.

Hypothesized_Mechanism_of_Action cluster_0 Cellular Uptake and Metabolism cluster_1 DNA Replication cluster_2 DNMT Inhibition cluster_3 Epigenetic Consequence Drug This compound Active_Drug Active Triphosphate Form Drug->Active_Drug Phosphorylation DNA_Incorp Incorporation into DNA Active_Drug->DNA_Incorp Trapped_DNMT DNMT Trapped on Modified DNA DNA_Incorp->Trapped_DNMT Covalent Binding DNMT DNMT1 DNMT->Trapped_DNMT Demethylation Passive Global Demethylation Trapped_DNMT->Demethylation Inhibition of Maintenance Methylation

Caption: Hypothesized mechanism of this compound as a DNMT inhibitor.

Experimental Design and Workflow

A typical experiment to assess the effect of this compound on global DNA methylation involves treating cancer cell lines with the compound, followed by genomic DNA extraction and quantification of global 5-methylcytosine (B146107) (5-mC) levels. An ELISA-based colorimetric assay is a cost-effective and high-throughput method suitable for this purpose.[3][4]

Experimental_Workflow A 1. Cell Culture (e.g., Cancer Cell Line) B 2. Treatment - this compound - Vehicle Control A->B C 3. Cell Harvest (e.g., after 48-72h) B->C D 4. Genomic DNA Extraction & Purification C->D E 5. DNA Quantification & Quality Control (260/280 ratio) D->E F 6. Global DNA Methylation Assay (ELISA-based) E->F G 7. Data Acquisition (Read Absorbance at 450 nm) F->G H 8. Data Analysis (% 5-mC Calculation) G->H I 9. Interpretation & Reporting H->I

Caption: General workflow for assessing global DNA methylation changes.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., a human cancer cell line) in 6-well plates at a density that will allow for several cell divisions without reaching confluency during the treatment period.

  • Cell Adherence: Allow cells to adhere and resume proliferation for 24 hours in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or PBS). Prepare serial dilutions to determine the optimal concentration (a dose-response experiment is recommended).

  • Treatment: Replace the culture medium with fresh medium containing the desired concentration of this compound or a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the cells for a period that allows for at least two cell cycles (e.g., 48 to 72 hours).

  • Cell Harvest: After incubation, wash the cells with PBS, and harvest them using trypsinization followed by centrifugation.

Protocol 2: Genomic DNA Extraction
  • Kit Selection: Use a commercial genomic DNA purification kit (e.g., column-based kits) for high-purity DNA.

  • Extraction: Follow the manufacturer's instructions. This typically involves cell lysis, protein digestion with proteinase K, DNA binding to a silica (B1680970) membrane, washing, and elution.[5]

  • RNA Removal: Ensure the protocol includes an RNase A treatment step to prevent RNA contamination.

  • DNA Quantification and Quality Control:

    • Measure the DNA concentration using a fluorometric method (e.g., Qubit) for accuracy.[6]

    • Assess DNA purity by measuring the A260/A280 ratio using a spectrophotometer (e.g., NanoDrop). A ratio of ~1.8 is considered pure.[6]

    • Store the purified DNA at -20°C.

Protocol 3: Quantification of Global DNA Methylation (ELISA-based)

This protocol is based on commercially available kits, such as the MethylFlash™ Methylated DNA Quantification Kit.[5]

  • Reagent Preparation: Prepare all buffers and reagents as instructed by the kit manufacturer.

  • DNA Binding: Add 100 ng of the extracted genomic DNA to strip wells coated with a high-affinity 5-mC capture antibody.

  • Incubation: Incubate the plate at 37°C for 90 minutes to allow the DNA to bind.

  • Washing: Wash the wells several times with the provided wash buffer to remove unbound DNA.

  • Antibody Incubation: Add the detection antibody (specific for 5-mC) to the wells and incubate at room temperature for 30 minutes.

  • Signal Enhancement: After another wash step, add the enhancer solution and incubate for 30 minutes at room temperature.[5]

  • Developing: Add the developing solution and incubate until a blue color develops. Add the stop solution to turn the color yellow.

  • Absorbance Reading: Read the absorbance on a microplate reader at 450 nm.

Data Presentation and Interpretation

The raw data (Optical Density at 450 nm) is used to calculate the percentage of global 5-mC relative to the total DNA input. A standard curve is typically generated using the positive and negative controls provided in the kit.

Calculation Formula: The percentage of methylated DNA can be calculated using the formula provided by the kit manufacturer. A general formula is:

5-mC % = (OD of Sample - OD of Negative Control) / (OD of Positive Control - OD of Negative Control) × (Amount of PC / Amount of Sample DNA) × 100%

Where:

  • OD is the Optical Density.

  • PC is the Positive Control.

The results should be summarized in a table for clear comparison between different treatment groups.

Table 1: Example Data on Global DNA Methylation After Treatment with this compound in a Cancer Cell Line

Treatment GroupConcentration (µM)Incubation Time (h)Mean % 5-mC (± SD)% Demethylation vs. Control
Vehicle Control0 (0.1% DMSO)724.12 (± 0.21)0%
This compound1723.25 (± 0.18)21.1%
This compound5722.18 (± 0.25)47.1%
This compound10721.55 (± 0.19)62.4%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation: A dose-dependent decrease in the percentage of global 5-mC in cells treated with this compound would support the hypothesis that the compound acts as a DNMT inhibitor. This initial screening provides a basis for more detailed downstream analyses, such as gene-specific methylation studies (e.g., bisulfite sequencing) or gene expression analysis (RT-qPCR) of key tumor suppressor genes.

References

N4,N4-Dimethylarabinocytidine: Application in Hematological Malignancy Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research on the specific applications of N4,N4-Dimethylarabinocytidine in hematological malignancies is currently limited. The following application notes and protocols are based on the known mechanisms of similar cytidine (B196190) analogs and potential modes of action for novel antimetabolites in this field. This document is intended to serve as a foundational guide for researchers initiating studies on this compound.

Application Notes

This compound is a synthetic cytidine nucleoside analog. While direct evidence of its efficacy in hematological malignancies is not extensively documented, its structural similarity to other established cytidine analogs, such as cytarabine (B982) (ara-C), suggests potential utility as an anti-cancer agent. Cytidine analogs are a cornerstone in the treatment of various hematological cancers, including acute myeloid leukemia (AML) and lymphomas.

The primary proposed mechanisms of action for cytidine analogs involve the disruption of nucleic acid synthesis and function. After cellular uptake, these compounds are phosphorylated to their active triphosphate forms. As an analog of deoxycytidine, this compound triphosphate could act as a competitive inhibitor of DNA polymerase, leading to the termination of DNA chain elongation during replication.[1] Furthermore, its incorporation into DNA and RNA could disrupt cellular processes and induce apoptosis in rapidly dividing cancer cells.

Another potential mechanism of action, suggested by its chemical structure, is the inhibition of DNA methyltransferases (DNMTs).[2][3] Aberrant DNA methylation is a hallmark of many cancers, leading to the silencing of tumor suppressor genes.[3] Inhibitors of DNMTs can reverse this hypermethylation, reactivate tumor suppressor gene expression, and induce differentiation or apoptosis of cancer cells.[2][3][4] First-generation DNMT inhibitors like azacitidine and decitabine (B1684300) have shown considerable efficacy in treating myelodysplastic syndromes (MDS) and AML.[3][4]

Hypothesized Signaling Pathway and Mechanism of Action

The diagram below illustrates the potential intracellular pathways through which this compound may exert its anti-leukemic effects, drawing parallels from established cytidine analogs and DNMT inhibitors.

DMAC_Mechanism_of_Action Hypothesized Mechanism of Action of this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus DMAC N4,N4-Dimethyl- arabinocytidine Transport Nucleoside Transporter DMAC->Transport DNMT1 DNA Methyltransferase 1 (DNMT1) DMAC->DNMT1 Inhibition (Hypothesized) Hypomethylation Hypomethylation DMAC->Hypomethylation DMAC_in N4,N4-Dimethyl- arabinocytidine Transport->DMAC_in Uptake dCK Deoxycytidine Kinase (dCK) DMAC_in->dCK Phosphorylation DMAC_MP DMAC- Monophosphate dCK->DMAC_MP DMAC_DP DMAC- Diphosphate DMAC_MP->DMAC_DP Phosphorylation DMAC_TP DMAC- Triphosphate (Active Form) DMAC_DP->DMAC_TP Phosphorylation DNA_Polymerase DNA Polymerase DMAC_TP->DNA_Polymerase Inhibition DNA_Replication DNA Replication DMAC_TP->DNA_Replication Incorporation DNA_Polymerase->DNA_Replication DNA_Damage DNA Damage & Chain Termination DNA_Replication->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis DNA_Methylation DNA Methylation DNMT1->DNA_Methylation TSG_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->TSG_Reactivation TSG_Reactivation->Apoptosis Preclinical_Workflow Preclinical Research Workflow for this compound Start Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening (Cell Viability, IC50) Start->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies (Apoptosis, Cell Cycle, Western Blot) In_Vitro_Screening->Mechanism_of_Action In_Vivo_Models In Vivo Animal Models (Xenografts, PDX models) Mechanism_of_Action->In_Vivo_Models Toxicity_Studies Toxicity & Pharmacokinetic Studies In_Vivo_Models->Toxicity_Studies Combination_Studies Combination Therapy Studies In_Vivo_Models->Combination_Studies IND_Enabling IND-Enabling Studies Toxicity_Studies->IND_Enabling Combination_Studies->IND_Enabling

References

Troubleshooting & Optimization

N4,N4-Dimethylarabinocytidine solubility and stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility and stability of N4,N4-Dimethylarabinocytidine for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a synthetic cytidine (B196190) nucleoside analog.[1][2] Like other cytidine analogs, it is investigated for its potential as an anti-metabolite and its role in inhibiting DNA methyltransferases, which could have applications in anti-tumor research.[1][2]

2. What is the expected solubility of this compound in aqueous solutions?

3. How can I prepare a stock solution of this compound?

It is recommended to first attempt to dissolve this compound in a small amount of a polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO) before further dilution in aqueous-based cell culture media. Many researchers prepare high-concentration stock solutions in DMSO, which can then be diluted to the final working concentration in the experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the cells in culture.

4. What factors can affect the stability of this compound in cell culture media?

The stability of cytidine analogs like this compound in cell culture media can be influenced by several factors:

  • Enzymatic Degradation: A primary pathway for the degradation of cytidine analogs is through deamination by cytidine deaminase (CDD), an enzyme present in some cell types and sera used to supplement media. This process converts the cytidine analog to its corresponding uridine (B1682114) analog, which may have different biological activity.

  • pH: The pH of the cell culture medium (typically around 7.2-7.4) can affect the rate of chemical hydrolysis of the glycosidic bond or other susceptible chemical groups.

  • Temperature: Storage and incubation temperatures can impact stability. While experiments are typically conducted at 37°C, long-term storage of media containing the compound should be at lower temperatures (4°C or -20°C) to minimize degradation.

  • Light: Exposure to light can potentially cause photodegradation of the compound. It is advisable to protect solutions from direct light.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Precipitate forms when diluting the stock solution in cell culture media. The compound's solubility limit in the aqueous medium has been exceeded.- Increase the volume of the cell culture medium for dilution.- Gently warm the medium to 37°C to aid dissolution.- If using a high concentration, consider if a lower final concentration is acceptable for the experiment.- Filter-sterilize the final solution to remove any undissolved particles before adding to cells.
Inconsistent experimental results between batches. - Degradation of the compound in the stock solution or prepared media.- Variability in the preparation of the compound solutions.- Prepare fresh stock solutions and media with the compound for each experiment.- Aliquot the stock solution to avoid multiple freeze-thaw cycles.- Perform a stability test of your compound in the specific cell culture medium under your experimental conditions (see Experimental Protocols section).
Loss of biological activity over time. The compound is degrading in the cell culture medium during the course of the experiment.- Reduce the duration of the experiment if possible.- Replenish the medium with freshly prepared compound at regular intervals during long-term experiments.- Investigate the presence of cytidine deaminase activity in your cell line or serum supplement.

Quantitative Data

As specific quantitative data for this compound is not publicly available, the following table provides a general comparison of the aqueous solubility of related natural nucleosides to serve as a reference point. The actual solubility of this compound should be determined experimentally.

CompoundSolubility in Water (g/L) at neutral pH
Cytidine~49
Guanosine~0.5
Adenosine~5.0
Uridine~100

Note: This data is for natural nucleosides and should be used as a general guide only.

Experimental Protocols

Protocol 1: Determining the Solubility of this compound in Cell Culture Medium

This protocol outlines a method to determine the approximate solubility of this compound in a specific cell culture medium.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound powder to a known volume of the desired cell culture medium (e.g., DMEM, RPMI-1640) in a sterile conical tube.

    • Incubate the tube at the desired temperature (e.g., 25°C or 37°C) on a rotator or shaker for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Compound:

    • Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.

    • Carefully collect the supernatant, ensuring no particulate matter is transferred. It is recommended to filter the supernatant through a 0.22 µm syringe filter.

  • Quantification:

    • Quantify the concentration of this compound in the clear supernatant using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for quantifying nucleoside analogs. A standard curve with known concentrations of the compound must be prepared for accurate quantification.

Protocol 2: Assessing the Stability of this compound in Cell Culture Medium

This protocol provides a framework for evaluating the stability of this compound in your experimental conditions.

  • Preparation of Test Solution:

    • Prepare a solution of this compound in the chosen cell culture medium at a known concentration (e.g., the working concentration for your experiments).

  • Incubation:

    • Incubate the solution under conditions that mimic your experiment (e.g., 37°C, 5% CO₂).

    • Protect the solution from light if photodegradation is a concern.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the solution.

    • Immediately store the aliquots at -80°C to halt any further degradation until analysis.

  • Quantification:

    • Analyze the concentration of the remaining intact this compound in each aliquot using a validated analytical method like HPLC.

    • The degradation rate and half-life of the compound can be calculated from the decrease in concentration over time.

Visualizations

experimental_workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment prep_sol Prepare Saturated Solution separate_sol Separate Undissolved Compound prep_sol->separate_sol Incubate & Equilibrate quantify_sol Quantify Concentration separate_sol->quantify_sol Analyze Supernatant prep_stab Prepare Test Solution incubate_stab Incubate under Experimental Conditions prep_stab->incubate_stab sample_stab Collect Samples at Time Points incubate_stab->sample_stab quantify_stab Quantify Remaining Compound sample_stab->quantify_stab

Caption: Workflow for determining solubility and stability.

degradation_pathway Compound This compound Product N4,N4-Dimethylarabino-uridine (Inactive Metabolite) Compound->Product Deamination Enzyme Cytidine Deaminase (CDD) Enzyme->Compound Acts upon

Caption: Potential enzymatic degradation pathway.

References

troubleshooting inconsistent results with N4,N4-Dimethylarabinocytidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N4,N4-Dimethylarabinocytidine (DMAC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this cytidine (B196190) analog.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a cytidine nucleoside analog. Its mechanism of action is believed to be similar to other cytidine analogs, which primarily involves the inhibition of DNA methyltransferases (DNMTs). By incorporating into DNA, it can covalently trap DNMT enzymes, leading to their degradation and subsequent hypomethylation of the genome. This can reactivate tumor suppressor genes that were silenced by hypermethylation.

Q2: What are the common experimental applications of this compound?

A2: this compound is primarily investigated for its potential anti-metabolic and anti-tumor activities. Common experimental applications include cell viability and cytotoxicity assays in cancer cell lines, apoptosis induction assays, and studies on the reversal of epigenetic silencing.

Q3: What are the recommended storage conditions for this compound?

A3: For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier. Generally, it is recommended to store the compound at -20°C for long-term use. For short-term use, it may be stored at 4°C. It is crucial to protect the compound from moisture and light.

Q4: In which solvents can this compound be dissolved?

A4: The solubility of this compound can vary. It is typically soluble in DMSO. For cell-based assays, it is important to prepare a concentrated stock solution in an appropriate solvent and then dilute it in culture medium to the final working concentration. Ensure the final solvent concentration in the culture medium is low enough to not affect cell viability (typically <0.1% DMSO).

Troubleshooting Guides

Inconsistent Results in Cell Viability Assays (e.g., MTT, MTS)
Problem Possible Cause Suggested Solution
High variability between replicate wells Uneven cell seeding: Inconsistent cell numbers will lead to variability in metabolic activity.Ensure the cell suspension is thoroughly mixed before and during plating. Use a calibrated multichannel pipette and ensure all tips are drawing up the same volume.
Edge effects: Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations.Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
Compound precipitation: The compound may not be fully dissolved at the working concentration.Visually inspect the media for any precipitate after adding the compound. If precipitation occurs, try preparing a fresh dilution from the stock solution or using a lower concentration. Consider a brief sonication of the stock solution.
Low signal or no dose-dependent effect Low cellular uptake: The compound may have poor membrane permeability.Consider using a transfection reagent or a formulation that enhances cellular uptake.
Rapid efflux: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein).Test for the expression of common efflux pumps in your cell line. If present, consider co-treatment with a known efflux pump inhibitor.
Inefficient phosphorylation: Nucleoside analogs require intracellular phosphorylation to become active.Ensure the cell line used has sufficient kinase activity. Some cell lines may have lower levels of the necessary kinases.
Incorrect incubation time: The incubation period may be too short to observe an effect.Perform a time-course experiment to determine the optimal incubation time for your cell line and compound concentration.
Challenges in Apoptosis Assays (e.g., Annexin V)
Problem Possible Cause Suggested Solution
High background of apoptotic cells in the negative control Cell handling stress: Harsh pipetting or centrifugation can induce apoptosis.Handle cells gently. Use lower centrifugation speeds (e.g., 200-300 x g).
Over-confluent cultures: Cells grown at high density can undergo spontaneous apoptosis.Seed cells at a density that avoids confluency during the experiment.
No significant increase in apoptosis after treatment Sub-optimal compound concentration: The concentration used may be too low to induce apoptosis.Perform a dose-response experiment to identify the optimal concentration range.
Inappropriate timing of analysis: Apoptosis is a dynamic process. The chosen time point may be too early or too late.Conduct a time-course experiment to capture the peak of apoptotic events.
Cell line resistance: The cell line may be resistant to apoptosis induction by this compound.Consider using a different cell line or co-treating with a sensitizing agent.

Experimental Protocols

Cell Viability Assay (MTT Protocol)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well.

  • Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC Protocol)
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

DNA Methyltransferase (DNMT) Inhibition Assay (Colorimetric)

This is a general protocol and may need to be adapted based on the specific commercial kit used.

  • Prepare Assay Components: Prepare all buffers and reagents as instructed by the kit manual.

  • Add DNMT Enzyme and Compound: To the wells of the assay plate, add the DNMT enzyme and different concentrations of this compound or a known DNMT inhibitor (positive control).

  • Initiate Reaction: Add the substrate (e.g., S-adenosylmethionine) to start the methylation reaction.

  • Incubate: Incubate the plate according to the kit's instructions to allow for DNA methylation.

  • Detection: Wash the wells and add the capture and detection antibodies sequentially, with washing steps in between.

  • Develop and Read: Add the developing solution and stop the reaction. Measure the absorbance at the recommended wavelength. A lower absorbance indicates higher DNMT inhibition.

Signaling Pathways and Experimental Workflows

While direct experimental evidence specifically linking this compound to the modulation of particular signaling pathways is limited in publicly available literature, its action as a cytidine analog and potential DNA damaging agent suggests involvement of the DNA Damage Response (DDR) pathway.

DNA_Damage_Response cluster_0 DNA Damage cluster_1 Sensors cluster_2 Transducers cluster_3 Effectors This compound This compound DNA_Lesion DNA Lesion This compound->DNA_Lesion incorporation ATM_ATR ATM/ATR DNA_Lesion->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 phosphorylates p53 p53 Chk1_Chk2->p53 activates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Caption: Hypothetical DNA Damage Response pathway activation.

The workflow for troubleshooting inconsistent experimental results often follows a logical progression from examining basic experimental parameters to more complex biological factors.

Troubleshooting_Workflow A Inconsistent Results Observed B Check Basic Experimental Parameters A->B C Review Cell Culture Conditions B->C Parameters OK F Optimize Assay Protocol B->F Error Found D Investigate Compound Properties C->D Culture OK C->F Contamination/Issue Found E Assess Biological Factors D->E Compound OK D->F Solubility/Stability Issue E->F Factors Considered E->F Resistance/Metabolism Issue G Consistent Results Achieved F->G Protocol Optimized

Caption: General troubleshooting workflow for inconsistent results.

Technical Support Center: Optimizing N4,N4-Dimethylarabinocytidine Dose-Response Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N4,N4-Dimethylarabinocytidine in dose-response experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a cytidine (B196190) nucleoside analog.[1] Based on the mechanism of similar cytidine analogs, it is proposed to function as a DNA methyltransferase (DNMT) inhibitor.[1] These analogs are incorporated into DNA during replication. Once incorporated, they act as a trap for DNMT enzymes, leading to the formation of a covalent complex between the enzyme and the DNA. This trapping depletes the cell of active DNMTs, resulting in the hypomethylation of DNA. The reduction in DNA methylation can lead to the re-expression of silenced tumor suppressor genes, which in turn can trigger downstream apoptotic pathways and inhibit cancer cell proliferation.

Q2: How do I determine the optimal concentration range for my dose-response experiments?

The optimal concentration range for this compound will vary depending on the cell line being used. It is recommended to perform a preliminary dose-finding experiment with a broad range of concentrations (e.g., from nanomolar to high micromolar) to identify a suitable range that brackets the half-maximal inhibitory concentration (IC50).

Q3: What are the key considerations for a successful dose-response experiment with this compound?

Key considerations include:

  • Cell Seeding Density: Ensure a consistent and optimal cell number is seeded in each well.

  • Drug Solubilization: Properly dissolve the compound in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the culture medium is low and consistent across all wells to avoid solvent-induced toxicity.

  • Incubation Time: The duration of drug exposure can significantly impact the results. Typical incubation times for cytotoxicity assays range from 24 to 72 hours.

  • Assay Choice: Select an appropriate assay to measure the desired endpoint (e.g., cell viability, apoptosis).

  • Controls: Include appropriate controls, such as vehicle-only treated cells and untreated cells.

Q4: Can this compound affect the expression of apoptosis-related proteins?

Yes, as a likely DNMT inhibitor, this compound is expected to induce apoptosis. This process is often mediated by changes in the expression of key apoptosis-regulating proteins. For instance, treatment with cytidine analogs has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, leading to the activation of caspases, such as caspase-3 and caspase-9.

Data Presentation

Table 1: Representative IC50 Values of Cytidine Analogs in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Incubation Time (hours)
5-aza-2'-deoxycytidineHCT-116Colon Cancer3.18 - 4.0824 - 48
5-aza-2'-deoxycytidineAsPC-1Pancreatic Cancer~124 - 48
5-aza-2'-deoxycytidineLCL-PI 11Hepatocellular Carcinoma~124 - 48
5'-fluoro-2'-deoxycytidineSNU449Hepatocellular Carcinoma2.4024
5'-fluoro-2'-deoxycytidineSNU475Hepatocellular Carcinoma2.8924
5'-fluoro-2'-deoxycytidineSNU368Hepatocellular Carcinoma2.0424

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the steps for determining the effect of this compound on cell viability.

Materials:

  • This compound

  • Target cancer cell line

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

  • Treatment: Remove the culture medium from the wells and add fresh medium containing the different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V Staining

This protocol describes the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • This compound

  • Target cancer cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Troubleshooting Guides

Issue: High variability between replicate wells in MTT assay.

  • Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate.

  • Solution: Ensure thorough mixing of the cell suspension before seeding. Use a multichannel pipette for adding reagents to minimize pipetting variability. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.

Issue: No significant dose-response effect observed.

  • Possible Cause: The concentration range is too low, the incubation time is too short, or the cell line is resistant.

  • Solution: Test a wider and higher range of concentrations. Increase the incubation period. If resistance is suspected, consider using a different cell line or a combination treatment approach.

Issue: High background in Annexin V staining of control cells.

  • Possible Cause: Cells were handled too harshly during harvesting, leading to mechanical damage and false positives.

  • Solution: Handle cells gently during trypsinization and centrifugation. Ensure all washing steps are performed with cold PBS.

Visualizations

Signaling_Pathway cluster_cell Cancer Cell cluster_apoptosis Apoptosis Induction N4_N4_Dimethylarabinocytidine N4_N4_Dimethylarabinocytidine DNA_Replication DNA Replication N4_N4_Dimethylarabinocytidine->DNA_Replication Incorporation_into_DNA Incorporation into DNA DNA_Replication->Incorporation_into_DNA DNMT_Trapping DNMT Trapping Incorporation_into_DNA->DNMT_Trapping DNA_Hypomethylation DNA Hypomethylation DNMT_Trapping->DNA_Hypomethylation Tumor_Suppressor_Gene_Reactivation Tumor Suppressor Gene Reactivation DNA_Hypomethylation->Tumor_Suppressor_Gene_Reactivation Bcl2_down Bcl-2 (Anti-apoptotic) Downregulation Tumor_Suppressor_Gene_Reactivation->Bcl2_down Bax_up Bax (Pro-apoptotic) Upregulation Tumor_Suppressor_Gene_Reactivation->Bax_up Mitochondrial_Pathway Mitochondrial Pathway Activation Bcl2_down->Mitochondrial_Pathway Bax_up->Mitochondrial_Pathway Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow Start Start Cell_Seeding 1. Cell Seeding (96-well plate) Start->Cell_Seeding Drug_Treatment 2. Treatment with This compound Cell_Seeding->Drug_Treatment Incubation 3. Incubation (24-72h) Drug_Treatment->Incubation Assay 4. Cell Viability or Apoptosis Assay Incubation->Assay Data_Analysis 5. Data Analysis (IC50, % Apoptosis) Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for dose-response experiments.

Troubleshooting_Logic Problem Inconsistent Results? Check_Seeding Check Cell Seeding Consistency Problem->Check_Seeding Yes Check_Pipetting Review Pipetting Technique Problem->Check_Pipetting Yes Check_Edge_Effects Evaluate for Edge Effects Problem->Check_Edge_Effects Yes No_Response No Dose-Response? Problem->No_Response No Increase_Conc Increase Concentration Range No_Response->Increase_Conc Yes Increase_Time Increase Incubation Time No_Response->Increase_Time Yes Check_Resistance Consider Cell Line Resistance No_Response->Check_Resistance Yes

Caption: Troubleshooting logic for common experimental issues.

References

Technical Support Center: Minimizing Off-Target Effects of N4,N4-Dimethylarabinocytidine (DMAC) in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N4,N4-Dimethylarabinocytidine (DMAC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating off-target effects and to offer solutions for common issues encountered during in-vitro experiments with DMAC and other nucleoside analogs.

Frequently Asked Questions (FAQs)

Q1: What is the putative mechanism of action of DMAC?

A1: this compound (DMAC) is a novel cytidine (B196190) analog. Like other nucleoside analogs, it is anticipated to exert its primary effect by incorporating into newly synthesized DNA or RNA, leading to chain termination and inhibition of cellular proliferation or viral replication. It requires intracellular phosphorylation to its active triphosphate form by cellular kinases.

Q2: What are the potential off-target effects of DMAC in mammalian cells?

A2: Off-target effects are a known concern for nucleoside analogs. Potential off-target effects of DMAC may include:

  • Mitochondrial Toxicity : Inhibition of mitochondrial DNA polymerase gamma (Polγ) can lead to mtDNA depletion, resulting in impaired mitochondrial function.[1]

  • Cytotoxicity in Non-Target Cells : DMAC may induce cell death in rapidly dividing non-target cells.

  • Alteration of Cellular Signaling Pathways : Incorporation into DNA or RNA can trigger stress responses and alter various signaling cascades.

  • Induction of Mutations : Misincorporation of the analog can lead to mutations in the host cell genome.

Q3: How can I reduce the off-target effects of DMAC in my experiments?

A3: Several strategies can be employed to minimize off-target effects:

  • Dose Optimization : Use the lowest effective concentration of DMAC. A thorough dose-response study is crucial.

  • Use of Prodrugs : If available, prodrug forms of DMAC can be designed for targeted activation in specific cell types.

  • Combination Therapy : Combining DMAC with other therapeutic agents may allow for lower, less toxic doses of DMAC to be used.

  • Cell Line Selection : Choose cell lines that are most relevant to your research question and characterize their sensitivity to DMAC.

Q4: What is a selectivity index and why is it important?

A4: The selectivity index (SI) is a ratio that compares the cytotoxicity of a compound in host cells to its effective concentration against the target (e.g., virus or cancer cell). It is calculated as CC50 (50% cytotoxic concentration) / EC50 (50% effective concentration). A higher SI indicates a more favorable therapeutic window with fewer off-target effects at the effective dose.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during experiments with DMAC.

Cytotoxicity Assays (e.g., MTT, LDH)
Problem Possible Cause Solution
High variability between replicate wells Uneven cell seeding.Ensure the cell suspension is homogenous before and during plating. Use a multichannel pipette with care.
Edge effects on the plate.Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[2]
Low signal in all wells, including controls Insufficient cell number.Optimize cell seeding density for your specific cell line and the duration of the assay.[2]
Insufficient incubation time with the assay reagent (e.g., MTT).Increase the incubation time with the reagent. This may need to be determined empirically for your cell type (typically 2-4 hours for MTT).[2]
Compound interference with the assay DMAC may directly reduce the MTT reagent or alter cellular metabolism in a way that doesn't correlate with cytotoxicity.Run a control with DMAC in cell-free media to check for direct MTT reduction. Consider an alternative cytotoxicity assay like the LDH assay, which measures membrane integrity.[2]
Viral Resistance Profiling
Problem Possible Cause Solution
Failure to select for resistant viral variants Inappropriate drug concentration.Start the selection with a DMAC concentration slightly below the EC50 and gradually increase it in subsequent passages.[2]
Insufficient number of viral passages.Continue passaging the virus in the presence of DMAC for an extended period to allow for the emergence of resistant mutants.[2]

Experimental Protocols

Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) of DMAC using an MTT Assay
  • Cell Seeding : Seed mammalian cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Dilution : Prepare a serial dilution of DMAC in culture medium.

  • Treatment : Remove the old medium from the cells and add the DMAC dilutions. Include vehicle-only controls.

  • Incubation : Incubate the plate for a period that is relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization : Add a solubilization solution (e.g., DMSO or a specialized buffer) and shake the plate to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis : Plot the percentage of cell viability versus the log of the DMAC concentration to determine the CC50 value.

Protocol 2: Quantifying Mitochondrial DNA (mtDNA) Depletion
  • Cell Treatment : Treat cells with varying concentrations of DMAC for a specified period. Include a known inhibitor of Polγ (e.g., ddC) as a positive control.

  • DNA Extraction : Isolate total DNA from the treated and control cells.

  • qPCR Analysis : Perform quantitative PCR (qPCR) using primers specific for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M) as a reference.

  • Data Analysis : Calculate the ratio of mitochondrial to nuclear DNA for each treatment condition. A decrease in this ratio indicates mtDNA depletion.

Data Presentation

Table 1: Hypothetical Cytotoxicity and Antiviral Activity of DMAC
Cell LineCC50 (µM)EC50 (µM)Selectivity Index (SI)
Vero>1002.5 (vs. HSV-1)>40
HeLa755.0 (vs. HPV)15
HepG25010.0 (vs. HBV)5

This table presents example data for illustrative purposes.

Visualizations

Signaling Pathway: DMAC Mechanism of Action and Off-Target Effects

DMAC_Pathway cluster_cell Mammalian Cell cluster_nucleus Nucleus cluster_mito Mitochondrion DMAC_ext DMAC (extracellular) DMAC_int DMAC (intracellular) DMAC_ext->DMAC_int Nucleoside Transporter DMAC_p DMAC-monophosphate DMAC_int->DMAC_p Cellular Kinases DMAC_pp DMAC-diphosphate DMAC_p->DMAC_pp DMAC_ppp DMAC-triphosphate (Active) DMAC_pp->DMAC_ppp DNA_pol Nuclear DNA Polymerase DMAC_ppp->DNA_pol Pol_gamma Mitochondrial DNA Polymerase γ DMAC_ppp->Pol_gamma DNA_incorp DMAC Incorporation (On-Target/Off-Target) DNA_pol->DNA_incorp incorporates DNA Nuclear DNA DNA->DNA_pol Chain_term DNA Chain Termination DNA_incorp->Chain_term mtDNA_incorp DMAC Incorporation (Off-Target) Pol_gamma->mtDNA_incorp incorporates mtDNA mtDNA mtDNA->Pol_gamma mtDNA_dep mtDNA Depletion mtDNA_incorp->mtDNA_dep Cytotoxicity_Troubleshooting start Start: Cytotoxicity Assay problem Problem Identified: Inconsistent or Unexpected Results start->problem check_seeding Check Cell Seeding (Density & Uniformity) problem->check_seeding check_reagents Verify Reagent Concentration & Viability problem->check_reagents check_protocol Review Protocol (Incubation times, etc.) problem->check_protocol optimize_assay Optimize Assay Parameters (e.g., cell number) check_seeding->optimize_assay run_controls Run Additional Controls (Cell-free compound, etc.) check_reagents->run_controls check_protocol->optimize_assay alternative_assay Consider Alternative Cytotoxicity Assay (e.g., LDH) run_controls->alternative_assay end End: Reliable Data optimize_assay->end alternative_assay->end

References

dealing with N4,N4-Dimethylarabinocytidine resistance in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific research on resistance mechanisms to N4,N4-Dimethylarabinocytidine is limited in publicly available literature. This technical support center provides guidance based on the well-established mechanisms of resistance to other nucleoside analogs, such as cytarabine (B982) (Ara-C) and gemcitabine (B846). The principles and protocols described here are intended to serve as a starting point for investigating resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential mechanisms by which cancer cells can develop resistance to this compound?

A1: Based on known mechanisms for other nucleoside analogs, resistance to this compound can arise from several factors:

  • Reduced Drug Influx: Decreased expression or function of human equilibrative nucleoside transporter 1 (hENT1), which is responsible for transporting the drug into the cell.

  • Impaired Drug Activation: Reduced expression or inactivating mutations of deoxycytidine kinase (dCK), the enzyme that performs the initial and rate-limiting phosphorylation step to activate the drug.[1]

  • Increased Drug Inactivation: Elevated levels of cytidine (B196190) deaminase (CDA), an enzyme that can deactivate the drug.

  • Alterations in Downstream Signaling: Activation of pro-survival signaling pathways such as PI3K/Akt/mTOR and RAF/MEK/ERK, which can overcome the cytotoxic effects of the drug.[2]

  • Enhanced DNA Repair: Increased capacity of cancer cells to repair DNA damage induced by the incorporated drug analog.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that actively pump the drug out of the cell.

Q2: My cancer cell line shows a high IC50 value for this compound from the start of my experiments. What could be the reason?

A2: This phenomenon is known as intrinsic resistance.[3][4] Potential causes include:

  • Low expression of hENT1 or dCK: The cell line may naturally have low levels of the necessary transporter or activating enzyme.

  • High expression of CDA: The cell line might have high basal levels of the inactivating enzyme.

  • Pre-existing mutations: The cell line could have mutations in the DCK gene or other relevant genes.

  • Constitutively active survival pathways: The cancer cells may have dysregulated signaling pathways that promote survival, making them less susceptible to the drug.

Q3: I have been culturing my cancer cells with increasing concentrations of this compound and now they are showing resistance. How can I confirm the mechanism of this acquired resistance?

A3: To investigate acquired resistance, you can perform the following experiments:

  • Compare Protein Expression: Use Western blotting to compare the expression levels of hENT1, dCK, and CDA in your resistant cell line versus the parental (sensitive) cell line.

  • Sequence Key Genes: Sequence the DCK gene in both parental and resistant cells to check for acquired mutations.

  • Assess Enzyme Activity: Perform functional assays to measure the kinase activity of dCK and the deaminase activity of CDA.

  • Analyze Signaling Pathways: Use phosphoprotein-specific antibodies in Western blotting to check for the activation of survival pathways like Akt and ERK.

Q4: Can resistance to this compound confer cross-resistance to other nucleoside analogs?

A4: Yes, cross-resistance is a strong possibility, especially if the resistance mechanism involves downregulation of dCK.[1] Since dCK is required to activate many other nucleoside analogs like gemcitabine and fludarabine, cells with reduced dCK expression will likely be resistant to these drugs as well.[1]

Troubleshooting Guides

Problem Possible Cause(s) Troubleshooting Steps
High variability in IC50 values between experiments. Inconsistent cell seeding density. Cell passage number is too high. Instability of the drug in solution.Ensure a single-cell suspension and consistent cell number per well. Use cells within a defined, low passage number range. Prepare fresh drug dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
No significant difference in cell viability even at high drug concentrations. The cell line has high intrinsic resistance. The drug is not being activated. The drug is being rapidly inactivated or effluxed.Screen a panel of different cancer cell lines to find a sensitive model. Assess dCK expression and activity. Measure CDA expression and activity, and evaluate the expression of common ABC transporters.
Resistant cell line loses its resistance over time in culture without the drug. The resistance mechanism is unstable without selective pressure.Maintain the resistant cell line in a culture medium containing a maintenance dose of this compound.

Data Presentation

Table 1: Potential Changes in Key Biomarkers Associated with this compound Resistance

Biomarker Change in Resistant Cells Implication Suggested Assay
hENT1Decreased expressionReduced drug uptakeWestern Blot, qRT-PCR
dCKDecreased expression or mutationImpaired drug activationWestern Blot, qRT-PCR, Gene Sequencing, Kinase Assay
CDAIncreased expression/activityIncreased drug inactivationWestern Blot, qRT-PCR, Deaminase Assay
p-Akt / p-ERKIncreased expressionActivation of survival pathwaysWestern Blot
ABC Transporters (e.g., ABCB1, ABCG2)Increased expressionIncreased drug effluxWestern Blot, qRT-PCR, Efflux Assays

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines

This protocol describes the generation of cancer cell lines with acquired resistance through continuous exposure to escalating drug concentrations.[5]

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • 96-well plates and cell culture flasks

  • MTT or similar cell viability assay kit

Procedure:

  • Determine Initial IC50: Perform a cell viability assay to determine the IC50 of the parental cell line to this compound.

  • Initiate Resistance Induction: Culture the parental cells in a low concentration of the drug, typically starting at the IC10 or IC20. Maintain a parallel culture with DMSO as a vehicle control.

  • Dose Escalation: Once the drug-treated cells resume a normal growth rate, subculture them and increase the drug concentration by approximately 1.5- to 2-fold.

  • Repeat Dose Escalation: Continue this process of gradual dose escalation. This may take several months.

  • Characterize Resistant Cells: Periodically determine the IC50 of the drug-treated cell population to monitor the development of resistance. A significant fold-increase in IC50 compared to the parental line indicates acquired resistance.

  • Cryopreserve Stocks: It is crucial to cryopreserve cell stocks at various stages of the resistance induction process.

Protocol 2: Western Blotting for dCK and p-Akt Expression

Materials:

  • Parental and resistant cell lines

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-dCK, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

Procedure:

  • Protein Extraction: Lyse parental and resistant cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the chemiluminescent signal using an imaging system. β-actin is used as a loading control.

Visualizations

G cluster_0 Drug Uptake and Activation cluster_1 Mechanism of Action Extracellular Space Extracellular Space This compound This compound hENT1 hENT1 (Transporter) This compound->hENT1 Transport Intracellular Space Intracellular Space Drug_in This compound hENT1->Drug_in dCK dCK (Activating Enzyme) Drug_in->dCK Phosphorylation CDA CDA (Inactivating Enzyme) Drug_in->CDA Deamination Active_Drug Active Triphosphate Form dCK->Active_Drug DNA_Polymerase DNA Polymerase Active_Drug->DNA_Polymerase Incorporation into DNA Inactive_Metabolite Inactive Metabolite CDA->Inactive_Metabolite DNA_Damage DNA Damage & Replication Stress DNA_Polymerase->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action for a typical nucleoside analog.

G cluster_0 cluster_1 Resistance Mechanisms Resistance Mechanisms Reduced_Influx 1. Reduced Influx (Low hENT1) investigate Investigate Mechanism Reduced_Influx->investigate Impaired_Activation 2. Impaired Activation (Low/Mutant dCK) Impaired_Activation->investigate Increased_Inactivation 3. Increased Inactivation (High CDA) Increased_Inactivation->investigate Bypass_Pathways 4. Bypass Pathways (Akt/ERK Activation) Bypass_Pathways->investigate Experimental Workflow Experimental Workflow start Start: Sensitive Cell Line generate_resistant Generate Resistant Line (Dose Escalation) start->generate_resistant resistant_line Resistant Cell Line generate_resistant->resistant_line characterize Characterize Phenotype (IC50 Assay) resistant_line->characterize characterize->investigate wb Western Blot (hENT1, dCK, p-Akt) investigate->wb seq Gene Sequencing (dCK) investigate->seq enz_assay Enzyme Assays (dCK, CDA) investigate->enz_assay

Caption: Workflow for investigating resistance mechanisms.

References

Technical Support Center: Enhancing the Bioavailability of N4,N4-Dimethylarabinocytidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of N4,N4-Dimethylarabinocytidine (DMAC) derivatives.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary obstacles to achieving high oral bioavailability with this compound derivatives?

A1: The primary obstacles are inherent to the physicochemical properties of many nucleoside analogs, including DMAC derivatives. These include:

  • High Polarity: The presence of multiple hydroxyl groups makes the molecule highly polar, which hinders its passive diffusion across the lipophilic intestinal cell membranes.

  • Low Intestinal Permeability: Due to their hydrophilicity, DMAC derivatives exhibit poor permeability through the intestinal epithelium.

  • Enzymatic Degradation: DMAC derivatives are susceptible to rapid metabolism in the gut and liver, primarily by the enzyme cytidine (B196190) deaminase (CDA). CDA converts the cytidine analog into an inactive uridine (B1682114) analog, reducing the amount of active drug that reaches systemic circulation.

  • Efflux by Transporters: The molecule may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells and back into the gut lumen.

Q2: What are the most promising strategies to overcome the low oral bioavailability of DMAC derivatives?

A2: Several strategies can be employed to enhance the oral bioavailability of DMAC derivatives:

  • Prodrug Approach: This involves chemically modifying the DMAC derivative to create a "prodrug" with improved physicochemical properties. The prodrug is inactive but is converted to the active DMAC derivative in the body. Common prodrug strategies include:

    • Lipophilic Prodrugs: Attaching lipophilic moieties to the DMAC derivative can increase its ability to cross the intestinal membrane.

    • Targeted Prodrugs: Designing prodrugs that are substrates for specific uptake transporters in the intestine (e.g., amino acid transporters) can enhance absorption.

  • Nanoformulations: Encapsulating the DMAC derivative in nanocarriers can protect it from enzymatic degradation, improve its solubility, and facilitate its transport across the intestinal barrier. Promising nanoformulations include:

    • Liposomes: These are lipid-based vesicles that can encapsulate both hydrophilic and lipophilic drugs.

    • Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to create nanoparticles that encapsulate the drug and provide controlled release.

  • Co-administration with Enzyme Inhibitors: Administering the DMAC derivative with an inhibitor of cytidine deaminase (CDA) can prevent its premature degradation and increase the amount of active drug available for absorption.

Q3: How can I assess the intestinal permeability of my DMAC derivative?

A3: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption. This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. By measuring the transport of your compound from the apical (gut lumen) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp).

Q4: How do I measure the activity of cytidine deaminase (CDA) in my experimental system?

A4: CDA activity can be measured using various commercially available assay kits or by developing an in-house assay. These assays typically involve incubating the enzyme source (e.g., cell lysate, tissue homogenate) with a cytidine analog substrate and then quantifying the formation of the uridine product. This can be done using spectrophotometric, fluorometric, or LC-MS/MS methods.

II. Troubleshooting Guides

Troubleshooting Low Permeability in Caco-2 Assays
Observed Problem Potential Cause Troubleshooting Steps
Low Papp value for DMAC derivative High polarity of the compound.1. Synthesize Lipophilic Prodrugs: Modify the DMAC derivative with lipophilic groups (e.g., acyl chains, long-alkyl groups) to increase its logP value. 2. Formulate in Nanoparticles: Encapsulate the DMAC derivative in liposomes or PLGA nanoparticles to facilitate its transport across the cell monolayer.
High Efflux Ratio (Papp B-A / Papp A-B > 2) The compound is a substrate for efflux transporters (e.g., P-gp).1. Co-incubate with Inhibitors: Perform the Caco-2 assay in the presence of known efflux transporter inhibitors (e.g., verapamil (B1683045) for P-gp) to see if the A-B permeability increases. 2. Prodrug Design: Design prodrugs that are not recognized by the efflux transporters.
Inconsistent Papp values between experiments Poor Caco-2 monolayer integrity.1. Monitor TEER values: Ensure that the transepithelial electrical resistance (TEER) of the Caco-2 monolayers is within the acceptable range before each experiment. 2. Check for Contamination: Regularly test cell cultures for mycoplasma contamination. 3. Standardize Cell Culture Conditions: Maintain consistent cell seeding density, passage number, and differentiation time.
Troubleshooting Rapid Degradation in In Vitro Stability Assays
Observed Problem Potential Cause Troubleshooting Steps
Rapid disappearance of DMAC derivative in simulated gastric or intestinal fluid Enzymatic degradation by cytidine deaminase (CDA) or other enzymes present in the simulated fluids.1. Co-incubate with CDA Inhibitor: Perform the stability assay in the presence of a CDA inhibitor (e.g., tetrahydrouridine) to confirm if CDA is responsible for the degradation. 2. Prodrug Modification: Synthesize prodrugs with modifications at the N4-position to block CDA-mediated deamination. 3. Encapsulation in Nanoparticles: Formulate the DMAC derivative in nanoparticles to protect it from enzymatic attack.
Compound is unstable at low pH (simulated gastric fluid) Acid-catalyzed hydrolysis of the glycosidic bond.1. Enteric-Coated Formulations: For in vivo studies, consider an enteric-coated formulation that protects the drug from the acidic environment of the stomach and releases it in the higher pH of the small intestine. 2. pH-Responsive Nanoparticles: Design nanoparticles that are stable at low pH but release the drug at the higher pH of the intestine.

III. Experimental Protocols

Caco-2 Cell Permeability Assay

This protocol provides a general method for assessing the intestinal permeability of a DMAC derivative.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

  • Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days.

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be >250 Ω·cm².

    • Perform a Lucifer yellow permeability assay. The apparent permeability of Lucifer yellow should be <1.0 x 10^-6 cm/s.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the test compound (e.g., 10 µM DMAC derivative in HBSS) to the apical (A) or basolateral (B) chamber.

    • Add fresh HBSS to the receiver chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.

  • Sample Analysis: Analyze the concentration of the DMAC derivative in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the steady-state flux of the drug across the monolayer (µmol/s)

    • A is the surface area of the membrane (cm²)

    • C0 is the initial concentration of the drug in the donor chamber (µmol/cm³)

Cytidine Deaminase (CDA) Activity Assay

This protocol describes a general method for determining CDA activity in a cell lysate.

Materials:

  • Cell lysate containing CDA

  • CDA substrate (e.g., this compound)

  • Tris-HCl buffer (pH 7.5)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell lysate, CDA substrate, and Tris-HCl buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., ice-cold methanol (B129727) or perchloric acid).

  • Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of the uridine metabolite formed.

  • Calculation of CDA Activity: Express the CDA activity as the rate of product formation per unit of time per milligram of protein (e.g., pmol/min/mg protein).

Preparation of PLGA Nanoparticles (Single Emulsion-Solvent Evaporation Method)

This protocol outlines a common method for encapsulating a hydrophobic DMAC derivative prodrug into PLGA nanoparticles.

Materials:

  • PLGA (Poly(lactic-co-glycolic acid))

  • DMAC derivative prodrug

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and the DMAC derivative prodrug in DCM.

  • Emulsification: Add the organic phase dropwise to the aqueous PVA solution while sonicating on an ice bath. This will form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the washed nanoparticles in a cryoprotectant solution (e.g., trehalose) and lyophilize to obtain a dry powder for long-term storage.

IV. Visualization of Key Concepts

Metabolic Pathway of Cytidine Analogs

cluster_0 Intracellular Metabolism cluster_1 Inactivation Pathway DMAC DMAC Derivative DMAC_MP DMAC-Monophosphate DMAC->DMAC_MP Deoxycytidine Kinase DMAC_inactive Inactive Uridine Analog DMAC->DMAC_inactive Cytidine Deaminase (CDA) DMAC_DP DMAC-Diphosphate DMAC_MP->DMAC_DP dCMP Kinase DMAC_TP DMAC-Triphosphate (Active) DMAC_DP->DMAC_TP NDP Kinase

Caption: Intracellular activation and inactivation pathways of DMAC derivatives.

Strategies to Improve Oral Bioavailability

cluster_0 Improvement Strategies Start Low Oral Bioavailability of DMAC Derivative Prodrug Prodrug Approach (Increase Lipophilicity, Target Transporters) Start->Prodrug Nano Nanoformulation (Liposomes, PLGA Nanoparticles) Start->Nano Inhibitor CDA Inhibition (Co-administration with Inhibitor) Start->Inhibitor End Improved Oral Bioavailability Prodrug->End Nano->End Inhibitor->End

Caption: Key strategies to enhance the oral bioavailability of DMAC derivatives.

Experimental Workflow for Bioavailability Assessment

Start Synthesize DMAC Derivative/Prodrug/Formulation Caco2 In Vitro Permeability (Caco-2 Assay) Start->Caco2 Stability In Vitro Stability (Simulated GI Fluids, CDA Assay) Start->Stability InVivo In Vivo Pharmacokinetics (Animal Model) Caco2->InVivo Stability->InVivo Analysis LC-MS/MS Analysis of Plasma/Tissue Samples InVivo->Analysis Data Calculate Bioavailability and Pharmacokinetic Parameters Analysis->Data

Caption: A typical experimental workflow for evaluating the oral bioavailability of DMAC derivatives.

quality control measures for N4,N4-Dimethylarabinocytidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N4,N4-Dimethylarabinocytidine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common approach involves the glycosylation of a protected arabinose derivative with a silylated N4,N4-dimethylcytosine base, followed by deprotection steps. Alternatively, direct dimethylation of arabinocytidine (Ara-C) can be employed, though this may present challenges in achieving selective N4,N4-dimethylation without affecting the sugar hydroxyl groups.

Q2: What are the critical quality attributes (CQAs) for this compound?

The critical quality attributes for this compound include purity, identity, potency, and stability. These are monitored to ensure the final product is safe and effective for its intended use.

Q3: How can I assess the purity of my synthesized this compound?

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of this compound. A well-developed HPLC method can separate the active pharmaceutical ingredient (API) from starting materials, by-products, and degradation products.

Q4: What are some potential impurities that can arise during the synthesis of this compound?

Potential impurities can include unreacted starting materials (e.g., arabinocytidine), partially methylated intermediates (N4-methylarabinocytidine), isomers (e.g., anomers formed during glycosylation), and degradation products.

Q5: How should this compound be stored to ensure stability?

This compound should be stored in a well-closed container, protected from light and moisture. For long-term storage, it is recommended to keep the compound at low temperatures (e.g., -20°C).

Troubleshooting Guide

Synthesis & Purification

Q: My reaction yield is consistently low. What are the possible causes and solutions?

A: Low reaction yields can stem from several factors:

  • Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. If the reaction stalls, consider increasing the reaction time, temperature, or the equivalents of a key reagent.

  • Suboptimal reaction conditions: The reaction conditions, including solvent, temperature, and catalyst, may need to be optimized. A small-scale design of experiments (DoE) approach can help identify the optimal conditions.

  • Degradation of starting materials or product: The stability of your starting materials and product under the reaction conditions should be evaluated. If degradation is observed, consider using milder reaction conditions or protecting groups.

  • Inefficient purification: Product loss during workup and purification is a common issue. Ensure that the extraction and chromatographic purification steps are optimized to minimize such losses.

Q: I am observing a significant amount of an unknown impurity in my HPLC analysis. How can I identify and remove it?

A: The first step is to characterize the impurity.

  • Identification: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the impurity. Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information.

  • Removal: Once the impurity is identified, you can devise a strategy for its removal. This may involve:

    • Recrystallization: If the impurity has different solubility properties from your product, recrystallization can be an effective purification method.

    • Chromatography: Optimize your column chromatography conditions (e.g., stationary phase, mobile phase gradient) to improve the separation of the impurity from the desired product.

    • Reaction Quenching/Workup Modification: If the impurity is formed during the reaction workup, modifying the quenching or extraction procedure may prevent its formation.

Analytical & Quality Control

Q: My HPLC chromatogram shows broad or tailing peaks for this compound. What could be the issue?

A: Peak broadening or tailing in HPLC can be caused by several factors:

  • Column degradation: The stationary phase of the HPLC column may be degraded. Try flushing the column or replacing it with a new one.

  • Mobile phase issues: The pH of the mobile phase can affect the ionization state of the analyte and influence peak shape. Ensure the mobile phase is properly prepared and filtered. The use of a buffer may be necessary.

  • Sample overload: Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.

  • Secondary interactions: The analyte may be interacting with active sites on the stationary phase. Adding a competitor (e.g., triethylamine) to the mobile phase can sometimes mitigate this.

Q: The mass spectrum of my compound shows an unexpected molecular ion. What does this indicate?

A: An unexpected molecular ion in the mass spectrum could indicate:

  • Presence of an impurity: The unexpected ion may correspond to the molecular weight of an impurity.

  • Adduct formation: The analyte may be forming adducts with ions present in the mobile phase (e.g., [M+Na]+, [M+K]+).

  • Incorrect product formation: The reaction may have yielded an unexpected product. Re-examine your synthetic scheme and characterize the product using other analytical techniques like NMR.

Data Presentation

Table 1: Representative Quality Control Specifications for this compound

ParameterMethodAcceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline powder
Identity 1H NMR, 13C NMRConforms to the reference spectrum
Mass SpectrometryMolecular weight consistent with structure
Purity HPLC≥ 98.0%
Individual Impurity HPLC≤ 0.1%
Total Impurities HPLC≤ 1.0%
Residual Solvents GC-HSMeets ICH Q3C limits
Water Content Karl Fischer Titration≤ 0.5%

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 274 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
  • Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

  • LC Method: Utilize the HPLC method described in Protocol 1 or a similar method suitable for LC-MS.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: ESI+

    • Scan Range: m/z 100-1000

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

  • Data Analysis: Confirm the presence of the expected molecular ion peak ([M+H]+) for this compound.

Visualizations

Synthesis_Workflow Start Starting Materials (Protected Arabinose & Dimethylcytosine) Reaction Glycosylation Reaction Start->Reaction 1. Coupling Workup Aqueous Workup & Extraction Reaction->Workup 2. Quenching Purification1 Crude Purification (e.g., Column Chromatography) Workup->Purification1 3. Isolation Deprotection Deprotection Steps Purification1->Deprotection 4. Removal of Protecting Groups Purification2 Final Purification (e.g., Recrystallization) Deprotection->Purification2 5. Purity Enhancement QC Quality Control Analysis (HPLC, NMR, MS) Purification2->QC 6. Specification Check FinalProduct This compound (API) QC->FinalProduct 7. Release

Caption: A generalized workflow for the synthesis and quality control of this compound.

Troubleshooting_Tree Problem Low Purity Detected by HPLC Identify Identify Impurity (LC-MS, NMR) Problem->Identify KnownImpurity Known Impurity? Identify->KnownImpurity StartingMaterial Unreacted Starting Material KnownImpurity->StartingMaterial Yes Byproduct Reaction Byproduct KnownImpurity->Byproduct Yes UnknownImpurity Unknown Impurity KnownImpurity->UnknownImpurity No OptimizeReaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) StartingMaterial->OptimizeReaction OptimizePurification Optimize Purification (Recrystallization, Chromatography) Byproduct->OptimizePurification Characterize Full Structural Characterization UnknownImpurity->Characterize Characterize->OptimizePurification

Caption: A decision tree for troubleshooting low purity issues in this compound synthesis.

Technical Support Center: N4,N4-Dimethylarabinocytidine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N4,N4-Dimethylarabinocytidine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during experiments with this cytidine (B196190) analog.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a cytidine nucleoside analog.[1][2] Like other cytidine analogs, it is believed to exert its effects primarily through the inhibition of DNA methyltransferases (DNMTs).[1][2] After incorporation into DNA, it can form a covalent bond with DNMT enzymes, trapping them and preventing the transfer of methyl groups to cytosine residues. This leads to passive demethylation of the genome, which can reactivate tumor suppressor genes and induce anti-tumor effects.

Q2: I am observing lower than expected cytotoxicity in my cancer cell line. What are the potential causes?

A2: Several factors could contribute to lower than expected cytotoxicity:

  • Cell Line Resistance: Some cancer cell lines may exhibit intrinsic or acquired resistance to nucleoside analogs. This can be due to reduced expression of nucleoside transporters required for drug uptake, or decreased activity of deoxycytidine kinase (dCK), the enzyme responsible for the initial phosphorylation and activation of the drug.

  • Drug Inactivation: The compound may be rapidly metabolized or inactivated within the cells or the culture medium.

  • Suboptimal Concentration: The concentration of this compound used may be too low to elicit a significant cytotoxic effect in your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal concentration range.

  • Incorrect Experimental Duration: The duration of the experiment may be insufficient for the compound to be incorporated into DNA and induce cell death. Nucleoside analogs often require cells to undergo at least one round of DNA replication.

Q3: My compound precipitates out of solution when I add it to my cell culture medium. How can I improve its solubility?

A3: Solubility issues are a common challenge. Here are some strategies to address this:

  • Use of a Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure the final concentration of the organic solvent in your culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.

  • Gentle Warming: Gently warming the solution may help in dissolving the compound. However, be cautious as excessive heat can lead to degradation.

  • pH Adjustment: The pH of the buffer or medium can influence the solubility of the compound. Check the manufacturer's recommendations for the optimal pH range.

  • Fresh Preparation: Prepare fresh working solutions for each experiment to avoid issues with compound stability and precipitation over time.

Q4: I am concerned about the off-target effects of this compound. What are the potential off-target activities?

A4: While the primary target is DNA methyltransferase, like other nucleoside analogs, this compound could have off-target effects. These may include:

  • Incorporation into RNA: The analog might be incorporated into RNA, potentially interfering with RNA synthesis and function.

  • Inhibition of other enzymes: It could potentially inhibit other enzymes involved in nucleotide metabolism.

  • Induction of DNA damage response: The incorporation of a modified nucleoside can trigger DNA damage and repair pathways, leading to cell cycle arrest and apoptosis independent of DNMT inhibition.

It is advisable to include appropriate controls in your experiments to assess and minimize the impact of potential off-target effects.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability between experimental replicates. Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding and use a consistent cell number for all wells/plates.
Pipetting errors when adding the compound.Use calibrated pipettes and add the compound consistently to all wells. Consider preparing a master mix of the medium containing the compound.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
Unexpected cell death in control (vehicle-treated) group. High concentration of the organic solvent (e.g., DMSO) used to dissolve the compound.Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control to assess solvent toxicity.
Contamination of cell culture.Regularly check for microbial contamination. Practice good aseptic technique.
Difficulty in reproducing results from published literature. Differences in experimental conditions (cell line passage number, media supplements, etc.).Standardize your experimental protocol and use cell lines from a reputable source with a consistent passage number.
Different sources or batches of the compound.Source the compound from a reliable supplier and consider batch-to-batch variability.

Quantitative Data

Specific quantitative data for this compound is not widely available in the public domain. The following table provides representative IC50 values for the related and well-studied cytidine analog, Cytarabine (Ara-C) , in various cancer cell lines to serve as a general reference. It is crucial to determine the IC50 value for this compound empirically in your specific experimental system.

Cell LineCancer TypeCytarabine (Ara-C) IC50 (µM)
HL-60Acute Promyelocytic Leukemia0.01 - 0.1
K562Chronic Myelogenous Leukemia0.1 - 1.0
MOLM-13Acute Myeloid Leukemia0.05 - 0.5
JurkatAcute T-Cell Leukemia0.1 - 1.0
A549Non-Small Cell Lung Cancer>10

Disclaimer: These values are approximate and can vary significantly based on the experimental conditions.

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of this compound in adherent cancer cell lines.

Materials:

  • This compound

  • Appropriate cancer cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the control wells.

    • Plot the dose-response curve and determine the IC50 value.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Drug N4,N4-Dimethyl- arabinocytidine NT Nucleoside Transporter Drug->NT Uptake Drug_in N4,N4-Dimethyl- arabinocytidine NT->Drug_in dCK Deoxycytidine Kinase (dCK) Drug_in->dCK Phosphorylation Drug_MP Monophosphate dCK->Drug_MP Other_Kinases Other Kinases Drug_MP->Other_Kinases Drug_TP Triphosphate Other_Kinases->Drug_TP DNA_Polymerase DNA Polymerase Drug_TP->DNA_Polymerase Incorporated_DNA DNA with Analog DNA_Polymerase->Incorporated_DNA DNA DNA DNA->DNA_Polymerase DNMT DNA Methyltransferase (DNMT) Incorporated_DNA->DNMT Trapped_DNMT Trapped DNMT DNMT->Trapped_DNMT Covalent Trapping Hypomethylation DNA Hypomethylation Trapped_DNMT->Hypomethylation TSG_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->TSG_Reactivation Apoptosis Apoptosis TSG_Reactivation->Apoptosis

Caption: Mechanism of action of this compound.

G start Start prep Prepare Stock Solution (e.g., in DMSO) start->prep seed Seed Cells in Multi-well Plates prep->seed treat Treat Cells with Serial Dilutions seed->treat incubate Incubate for Desired Time treat->incubate assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) incubate->assay read Read Plate assay->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: General experimental workflow for cytotoxicity assessment.

References

Technical Support Center: Adjusting N4,N4-Dimethylarabinocytidine Concentration for Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N4,N4-Dimethylarabinocytidine, particularly when adjusting concentrations for sensitive cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a cytidine (B196190) nucleoside analog.[1] Based on the mechanism of similar cytidine analogs, it is presumed to act as a DNA methyltransferase (DNMT) inhibitor.[1][2] By incorporating into DNA, it can inhibit the activity of DNMTs, leading to hypomethylation of CpG islands in promoter regions of genes. This can reactivate tumor suppressor genes that were silenced, ultimately leading to apoptosis and reduced cancer cell proliferation.

Q2: Which cell lines are likely to be sensitive to this compound?

A2: While specific data for this compound is limited, cell lines known to be sensitive to other cytidine analogs like gemcitabine (B846) and cytarabine (B982) may also show sensitivity. These often include hematological malignancy cell lines (e.g., leukemia and lymphoma) and certain solid tumor cell lines, such as pancreatic, lung, and ovarian cancer. Sensitivity can be influenced by factors such as the expression levels of nucleoside transporters and activating enzymes like deoxycytidine kinase.

Q3: What is a recommended starting concentration range for in vitro experiments?

A3: For initial dose-response experiments with a novel compound like this compound, it is recommended to start with a broad concentration range to determine the half-maximal inhibitory concentration (IC50). A common starting point is a 7-point dilution series with 1:10 dilutions, for example, ranging from 1 nM to 10 µM. Based on the initial results, a narrower range can be selected for more precise IC50 determination.

Q4: How should I prepare and store this compound?

A4: this compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. It is crucial to ensure the final DMSO concentration in the cell culture medium is non-toxic to the cells, typically below 0.1%. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier.

Troubleshooting Guide

This guide addresses common issues encountered when adjusting this compound concentration for sensitive cell lines.

Issue Possible Cause Suggested Solution
Excessive Cell Death at All Concentrations 1. Cell line is highly sensitive. 2. Initial seeding density is too low. 3. Incorrect drug concentration calculation or dilution. 1. Shift the concentration range lower. Start with a pilot experiment using a wider range of lower concentrations (e.g., 1 pM to 1 µM).2. Optimize cell seeding density. Ensure a sufficient number of cells are seeded so that even with high toxicity, a measurable population remains.3. Double-check all calculations and dilutions. Prepare fresh dilutions from the stock solution.
No Significant Cell Death Observed 1. Cell line is resistant. 2. Drug is inactive. 3. Incubation time is too short. 1. Increase the concentration range. Test concentrations up to 100 µM.2. Verify the integrity of the compound. Use a fresh vial or lot of the compound.3. Extend the incubation period. Some cytidine analogs require longer exposure (e.g., 48-72 hours) to observe a cytotoxic effect.
High Variability Between Replicates 1. Inconsistent cell seeding. 2. Pipetting errors during drug addition. 3. Edge effects in the microplate. 1. Ensure a homogenous cell suspension before seeding.2. Use calibrated pipettes and be consistent with technique.3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Vehicle Control (DMSO) Shows Toxicity 1. DMSO concentration is too high. 2. Cell line is particularly sensitive to DMSO. 1. Ensure the final DMSO concentration is ≤ 0.1%. 2. Perform a DMSO toxicity curve to determine the maximum tolerable concentration for your specific cell line.

Quantitative Data

Due to the limited availability of specific IC50 values for this compound, the following table provides a summary of IC50 values for other relevant cytidine analogs in various cancer cell lines to serve as a general reference. It is imperative to experimentally determine the IC50 for this compound in your specific cell line of interest.

CompoundCell LineCancer TypeIC50 (µM)
Cytarabine (Ara-C)HL-60Acute Promyelocytic Leukemia0.01 - 0.1
K562Chronic Myelogenous Leukemia0.1 - 1
GemcitabinePanc-1Pancreatic Cancer0.05 - 0.5
A549Lung Carcinoma0.1 - 1
Decitabine (5-aza-dC)HL-60Acute Promyelocytic Leukemia0.1 - 0.5
HCT116Colorectal Carcinoma0.3 - 1

Note: These values are approximate and can vary depending on experimental conditions such as incubation time and cell density.

Experimental Protocols

Protocol for Determining the IC50 of this compound

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay.

Materials:

  • Sensitive cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed the cells in a 96-well plate at a pre-determined optimal density. This should be a density that allows for logarithmic growth throughout the experiment.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.

  • Drug Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in complete culture medium to achieve the desired final concentrations. A common approach is a 7-point, 1:10 dilution series (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 100 pM, 10 pM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂. The incubation time should be sufficient for the compound to exert its effect.

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (medium only) from all experimental values.

    • Normalize the data to the vehicle control wells (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Visualizations

DNMT_Inhibition_Pathway cluster_cell Cancer Cell DMAC This compound Transport Nucleoside Transporter DMAC->Transport Uptake dCK Deoxycytidine Kinase (dCK) Transport->dCK Intracellular Metabolism DMAC_TP DMAC-Triphosphate dCK->DMAC_TP DNA DNA DMAC_TP->DNA Incorporation DNMT DNA Methyltransferase (DNMT) DMAC_TP->DNMT Inhibits DNA->DNMT Methylation DNA Methylation DNMT->Methylation Catalyzes TSG_active Tumor Suppressor Gene (Active) DNMT->TSG_active Reactivation TSG_silenced Tumor Suppressor Gene (Silenced) Methylation->TSG_silenced Leads to Apoptosis Apoptosis TSG_active->Apoptosis Induces Troubleshooting_Workflow Start Start: Dose-Response Experiment HighTox Excessive Toxicity? Start->HighTox LowTox No Significant Toxicity? HighTox->LowTox No AdjustDown Adjust Concentration Range Downward HighTox->AdjustDown Yes AdjustUp Adjust Concentration Range Upward LowTox->AdjustUp Yes Variability High Variability? LowTox->Variability No Optimal Optimal IC50 Curve CheckSeed Check Seeding Density AdjustDown->CheckSeed CheckSeed->Start CheckTime Increase Incubation Time AdjustUp->CheckTime CheckTime->Start Variability->Optimal No ReviewTech Review Seeding and Pipetting Technique Variability->ReviewTech Yes ReviewTech->Start

References

Validation & Comparative

A Comparative Analysis of N4,N4-Dimethylarabinocytidine and Decitabine in Leukemia Cell Lines: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between N4,N4-Dimethylarabinocytidine (DMAC) and the established DNA methyltransferase inhibitor, decitabine (B1684300), is currently hampered by a significant lack of publicly available experimental data for DMAC. While decitabine's role in treating leukemia is well-documented, DMAC remains a largely uncharacterized compound in the scientific literature. This guide summarizes the known information on both agents and highlights the existing knowledge gap regarding DMAC.

Decitabine: A Well-Established Hypomethylating Agent

Decitabine (5-aza-2'-deoxycytidine) is a cytidine (B196190) nucleoside analog that has been extensively studied and is used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1] Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), enzymes responsible for adding methyl groups to DNA.

Mechanism of Action of Decitabine

Decitabine is incorporated into DNA during replication. Once incorporated, it covalently traps DNMTs, leading to their degradation.[1] This results in a passive demethylation of the genome as the methylation marks are not maintained during subsequent rounds of cell division. The resulting hypomethylation can lead to the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1]

This compound (DMAC): An Uncharacterized Cytidine Analog

This compound is structurally a cytidine nucleoside analog. Based on its chemical structure and the known activities of similar compounds, it is hypothesized to function as a DNA methyltransferase inhibitor.[2] However, a thorough review of the scientific literature reveals a notable absence of published in vitro studies detailing its biological activity, cytotoxicity, or specific mechanism of action in leukemia cell lines or any other cancer type.

Due to this lack of experimental data, a direct, evidence-based comparison with decitabine is not feasible at this time. Key experimental details required for a comprehensive comparison, such as IC50 values in various leukemia cell lines, effects on global DNA methylation, and impact on specific signaling pathways, are not available for DMAC.

The Path Forward: A Need for Foundational Research on DMAC

To enable a meaningful comparison with established drugs like decitabine, foundational research on this compound is essential. Future studies should aim to:

  • Determine the cytotoxic effects of DMAC across a panel of leukemia cell lines to establish its potency and selectivity.

  • Investigate its mechanism of action , confirming whether it acts as a DNA methyltransferase inhibitor and elucidating its impact on DNA methylation patterns.

  • Identify the cellular pathways modulated by DMAC treatment in leukemia cells.

Without such fundamental research, the potential of this compound as a therapeutic agent in leukemia remains speculative.

Visualizing the Known and the Unknown

To illustrate the current disparity in knowledge, the following diagrams conceptualize the well-understood mechanism of decitabine and the hypothetical mechanism of DMAC, alongside a workflow for its necessary future investigation.

Decitabine_Mechanism Decitabine Decitabine DNA_Incorp Incorporation into DNA Decitabine->DNA_Incorp DNMT_Trap DNMT Trapping & Degradation DNA_Incorp->DNMT_Trap Hypomethylation DNA Hypomethylation DNMT_Trap->Hypomethylation Gene_ReX Tumor Suppressor Gene Re-expression Hypomethylation->Gene_ReX Apoptosis Apoptosis Gene_ReX->Apoptosis

Caption: Decitabine's established mechanism of action.

DMAC_Hypothetical_Mechanism DMAC DMAC DNA_Incorp_H Hypothesized: Incorporation into DNA DMAC->DNA_Incorp_H DNMT_Inhib_H Hypothesized: DNMT Inhibition DNA_Incorp_H->DNMT_Inhib_H Cell_Death_H Hypothesized: Cell Death DNMT_Inhib_H->Cell_Death_H

Caption: The hypothetical mechanism of DMAC, which requires experimental validation.

DMAC_Research_Workflow Start Start: DMAC Compound Cytotoxicity Cytotoxicity Assays (Leukemia Cell Lines) Start->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., DNMT Inhibition Assay) Cytotoxicity->Mechanism Methylation DNA Methylation Analysis (Global & Gene-Specific) Mechanism->Methylation Signaling Signaling Pathway Analysis (e.g., Western Blot, RNA-seq) Mechanism->Signaling Comparison Comparative Analysis with Decitabine Methylation->Comparison Signaling->Comparison

Caption: A proposed experimental workflow to characterize DMAC.

References

cross-validation of N4,N4-Dimethylarabinocytidine's effects in different cancer models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer effects of N4,N4-Dimethylarabinocytidine's parent compound, Cytosine Arabinoside (Ara-C), and its alternatives, Gemcitabine and Fludarabine (B1672870), across various cancer models. Due to the limited publicly available data on the specific anti-cancer activity of this compound, this guide will focus on the well-established parent compound to provide a robust comparative framework.

Introduction

Cytosine Arabinoside (Ara-C), a cornerstone of chemotherapy for hematological malignancies, has spurred the development of numerous derivatives to enhance its therapeutic index. This compound represents one such modification at the N4 position of the cytosine ring, a strategy employed to alter drug solubility, membrane permeability, and resistance to deamination. While specific efficacy data for this compound is not extensively documented in peer-reviewed literature, an analysis of its parent compound and other key cytidine (B196190) analogs provides valuable insights into their comparative performance in cancer therapy.

This guide will compare the mechanism of action, in vitro cytotoxicity, and experimental protocols for Cytosine Arabinoside, Gemcitabine, and Fludarabine, offering a cross-validation of their effects in different cancer models.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values for Cytosine Arabinoside, Gemcitabine, and Fludarabine in various cancer cell lines. It is important to note that IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

DrugCancer TypeCell LineIC50 ValueCitation
Cytosine Arabinoside Acute Myeloid LeukemiaCCRF-CEM6.30 nM[1]
Acute Myeloid LeukemiaCCRF-HSB-210.4 nM[1]
Acute Myeloid LeukemiaMOLT-410.0 nM[1]
Acute Myeloid LeukemiaHL-60 (Resistant)400 nM[1]
Gemcitabine Cervical CancerHeLa3.3 µM[2]
Cervical CancerCaLo0.3 µM[2]
Cervical CancerC33A0.1 µM[2]
Breast CancerMCF-715 µM[3]
Fludarabine Multiple MyelomaRPMI 82261.54 µg/mL[3][4]
Multiple MyelomaMM.1S13.48 µg/mL[3][4]
Multiple MyelomaMM.1R33.79 µg/mL[3][4]
Chronic Myelogenous LeukemiaK5623.33 µM[5]
B-cell lymphomaBL20.36 µM[6]
B-cell lymphomaDana0.34 µM[6]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for these nucleoside analogs is the disruption of DNA synthesis, leading to cell cycle arrest and apoptosis. However, there are subtle differences in their activation and inhibitory profiles.

Cytosine Arabinoside (Ara-C)

Cytosine arabinoside is a pyrimidine (B1678525) nucleoside analog that, once inside the cell, is converted to its active triphosphate form, Ara-CTP.[7][8][9] Ara-CTP then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA.[10] The arabinose sugar moiety in Ara-CTP sterically hinders the rotation of the DNA strand, thereby halting DNA synthesis and repair by inhibiting DNA polymerase.[8] This action is most prominent during the S phase of the cell cycle.[8][10]

Cytosine_Arabinoside_Pathway Ara-C Ara-C Cell_Membrane Cell Membrane Ara-C->Cell_Membrane Ara-C_in Ara-C (intracellular) Cell_Membrane->Ara-C_in Transport dCK Deoxycytidine Kinase (dCK) Ara-C_in->dCK Ara-CMP Ara-CMP dCK->Ara-CMP Nucleoside\nKinases Nucleoside Kinases Ara-CMP->Nucleoside\nKinases Ara-CTP Ara-CTP (active) Nucleoside\nKinases->Ara-CTP DNA_Polymerase DNA Polymerase Ara-CTP->DNA_Polymerase Inhibits DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

Mechanism of Action for Cytosine Arabinoside (Ara-C).
Gemcitabine

Gemcitabine, also a pyrimidine analog, is structurally similar to cytarabine (B982) but has a broader spectrum of antitumor activity.[11] After cellular uptake, it is phosphorylated by deoxycytidine kinase to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[11] dFdCTP competes with dCTP for incorporation into DNA, leading to "masked chain termination" where one additional nucleotide is added before DNA synthesis is halted.[12][13] This makes the error difficult for the cell's repair mechanisms to correct.[12] Additionally, dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis, thus depleting the pool of dCTP and further enhancing the incorporation of dFdCTP into DNA.[11][13]

Gemcitabine_Pathway Gemcitabine Gemcitabine Cell_Membrane Cell Membrane Gemcitabine->Cell_Membrane Gemcitabine_in Gemcitabine (intracellular) Cell_Membrane->Gemcitabine_in Transport dCK Deoxycytidine Kinase (dCK) Gemcitabine_in->dCK dFdCMP dFdCMP dCK->dFdCMP Nucleoside\nKinases Nucleoside Kinases dFdCMP->Nucleoside\nKinases dFdCDP dFdCDP Nucleoside\nKinases->dFdCDP dFdCTP dFdCTP (active) Nucleoside\nKinases->dFdCTP dFdCDP->Nucleoside\nKinases Ribonucleotide_Reductase Ribonucleotide Reductase dFdCDP->Ribonucleotide_Reductase Inhibits DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Inhibits DNA_Synthesis DNA Synthesis Ribonucleotide_Reductase->DNA_Synthesis Depletes dNTPs for DNA_Polymerase->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

Mechanism of Action for Gemcitabine.
Fludarabine

Fludarabine is a purine (B94841) analog that is converted to its active triphosphate form, F-ara-ATP.[14][15] F-ara-ATP inhibits multiple enzymes crucial for DNA synthesis, including DNA polymerase alpha, ribonucleotide reductase, and DNA primase.[14][15] Its incorporation into both DNA and RNA leads to the termination of chain elongation and disruption of RNA function, respectively, ultimately inducing apoptosis.[16] Fludarabine has also been shown to induce endoplasmic reticulum stress and stimulate signaling from the B-cell antigen receptor, contributing to its apoptotic effects in lymphoid cancers.[17]

Fludarabine_Pathway Fludarabine Fludarabine Cell_Membrane Cell Membrane Fludarabine->Cell_Membrane Fludarabine_in Fludarabine (intracellular) Cell_Membrane->Fludarabine_in Transport dCK Deoxycytidine Kinase (dCK) Fludarabine_in->dCK F-ara-A F-ara-A dCK->F-ara-A Nucleoside\nKinases Nucleoside Kinases F-ara-A->Nucleoside\nKinases F-ara-ATP F-ara-ATP (active) Nucleoside\nKinases->F-ara-ATP DNA_Polymerase DNA Polymerase F-ara-ATP->DNA_Polymerase Inhibits Ribonucleotide_Reductase Ribonucleotide Reductase F-ara-ATP->Ribonucleotide_Reductase Inhibits DNA_Primase DNA Primase F-ara-ATP->DNA_Primase Inhibits RNA_Function RNA Function F-ara-ATP->RNA_Function Disrupts DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Ribonucleotide_Reductase->DNA_Synthesis DNA_Primase->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to RNA_Function->Apoptosis Disruption leads to MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding 1. Seed cells in a 96-well plate. Drug_Treatment 2. Treat cells with varying concentrations of the drug. Cell_Seeding->Drug_Treatment Incubation 3. Incubate for a defined period (e.g., 24-72 hours). Drug_Treatment->Incubation Add_MTT 4. Add MTT solution to each well. Incubation->Add_MTT Incubate_MTT 5. Incubate for 1-4 hours to allow formazan (B1609692) formation. Add_MTT->Incubate_MTT Solubilize 6. Add solubilization solution to dissolve formazan crystals. Incubate_MTT->Solubilize Read_Absorbance 7. Read absorbance at 570 nm. Solubilize->Read_Absorbance Calculate_IC50 8. Calculate the IC50 value. Read_Absorbance->Calculate_IC50 Xenograft_Model_Workflow cluster_prep Model Establishment cluster_treatment Treatment cluster_analysis Analysis Cell_Prep 1. Prepare leukemia cells (from patient samples or cell lines). Injection 2. Inject cells intravenously into immunocompromised mice. Cell_Prep->Injection Engraftment 3. Monitor for engraftment (e.g., via bioluminescence or peripheral blood analysis). Injection->Engraftment Randomization 4. Randomize mice into treatment and control groups. Engraftment->Randomization Drug_Admin 5. Administer drug (and vehicle control) according to the defined schedule. Randomization->Drug_Admin Monitoring 6. Monitor tumor burden and animal health (body weight, clinical signs). Drug_Admin->Monitoring Endpoint 7. At endpoint, collect tissues (bone marrow, spleen) for analysis (e.g., flow cytometry, histology). Monitoring->Endpoint Efficacy 8. Evaluate treatment efficacy (e.g., survival analysis, reduction in tumor burden). Endpoint->Efficacy

References

Evaluating the Synergistic Effects of N4,N4-Dimethylarabinocytidine with HDAC Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the synergistic effects of N4,N4-Dimethylarabinocytidine (DMAC) with Histone Deacetylase (HDAC) inhibitors is not available in the current scientific literature. This guide utilizes data from its close structural analog, Cytarabine (B982) (arabinoside cytosine or ara-C), as a surrogate to provide a comparative analysis of potential synergistic interactions with HDAC inhibitors. The findings presented herein are extrapolated from studies on Cytarabine and should be interpreted with caution in the context of DMAC.

Executive Summary

This guide provides a comprehensive evaluation of the potential synergistic effects of the nucleoside analog this compound (DMAC), through the analysis of its close analog Cytarabine, when used in combination with various Histone Deacetylase (HDAC) inhibitors. The combination of nucleoside analogs with HDAC inhibitors has shown considerable promise in preclinical and clinical studies, particularly in the context of hematological malignancies such as Acute Myeloid Leukemia (AML).[1][2][3] This synergy is largely attributed to the complementary mechanisms of action of these two classes of drugs, leading to enhanced cancer cell death (apoptosis), cell cycle arrest, and overcoming drug resistance.[4][5] This document is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the quantitative data, experimental protocols, and underlying signaling pathways that characterize these synergistic interactions.

Introduction to Cytarabine and HDAC Inhibitors

Cytarabine (ara-C) is a pyrimidine (B1678525) nucleoside analog that is a cornerstone of chemotherapy for AML.[6][7] After intracellular conversion to its active triphosphate form (ara-CTP), it is incorporated into DNA, leading to inhibition of DNA synthesis and repair, ultimately inducing cell death.[6]

HDAC Inhibitors are a class of epigenetic drugs that block the activity of histone deacetylases.[8] This results in the accumulation of acetylated histones, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[6] HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[8][9] Several HDAC inhibitors, including Vorinostat, Panobinostat, and Valproic Acid, have been investigated in combination with Cytarabine.[6][10][11]

Quantitative Analysis of Synergistic Effects

The synergistic interaction between Cytarabine and HDAC inhibitors has been quantified in numerous studies, primarily using the Combination Index (CI) method based on the Chou-Talalay principle, where CI < 1 indicates synergy.[6] The following tables summarize key findings from preclinical studies on various cancer cell lines.

Table 1: Synergistic Cytotoxicity of Cytarabine and HDAC Inhibitors in AML Cell Lines

Cell LineHDAC InhibitorDrug ConcentrationsCombination Index (CI)Key FindingsReference
THP-1Valproic AcidVarious< 1.0Synergistic antileukemic activity observed.[6]
Kasumi-1Valproic AcidVarious< 1.0Significant synergy, especially in t(8;21) AML cells.[6]
THP-1MS-275IC20 concentrationsCooperativity Index < 1.0High synergistic enhancement of apoptosis.[1]
OCI-AML3PanobinostatVariousCooperativity Index = 0.55Synergistic induction of apoptosis.[5]
SKM-1Chidamide50 nM0.068Strong synergistic inhibition of cell growth.[12]
MUTZ-1Chidamide50 nM0.158Synergistic inhibition of cell growth.[12]
KG-1Chidamide50 nM0.226Synergistic inhibition of cell growth.[12]

Table 2: Enhancement of Apoptosis by Combination Therapy

Cell LineHDAC InhibitorTreatment% Apoptotic Cells (Single Agent)% Apoptotic Cells (Combination)Key FindingsReference
THP-1Valproic Acid96hVPA: ~15%, Ara-C: ~20%~55%Synergistic induction of apoptosis.[6]
Kasumi-1Valproic Acid96hVPA: ~10%, Ara-C: ~15%~45%Synergistic activation of caspases 9 and 3.[6]
THP-1Panobinostat48hPanobinostat: ~10%, Ara-C: ~15%~40%Dramatic synergistic induction of apoptosis.[5]
OCI-AML3Panobinostat48hPanobinostat: ~5%, Ara-C: ~10%~35%Enhanced apoptosis with combination treatment.[5]
THP-1Chidamide + Cladribine-Chidamide: 28.24%60.37%Significant increase in apoptosis.[13]
U937Chidamide + Cladribine-Chidamide: 6.25%21.29%Significant increase in apoptosis.[13]
MV4-11Chidamide + Cladribine-Chidamide: 9.89%17.43%Significant increase in apoptosis.[13]

Table 3: Effects on Cell Cycle Distribution

Cell LineHDAC InhibitorTreatmentEffect of CombinationKey FindingsReference
THP-1Valproic Acid96hAccumulation in G1 phase-[6]
Kasumi-1Valproic Acid96hAccumulation in G1 phase-[6]
SKM-1, MUTZ-1, KG-1Chidamide72hIncreased G0/G1 arrestDown-regulation of CDK2 and up-regulation of p21.[12]
THP-1, OCI-AML3Panobinostat48hAbrogation of S and/or G2/M checkpointsEnhanced cell cycle arrest compared to single agents.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the synergistic effects of Cytarabine and HDAC inhibitors.

Cell Viability and Synergy Assessment (MTT Assay and Combination Index)
  • Cell Culture: AML cell lines (e.g., THP-1, Kasumi-1) are cultured in appropriate media supplemented with fetal bovine serum.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of Cytarabine and the HDAC inhibitor, both alone and in combination, for a specified period (e.g., 48-96 hours).

  • MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells. The crystals are then dissolved, and the absorbance is measured to determine cell viability.

  • Data Analysis: The half-maximal inhibitory concentrations (IC50) are calculated for each drug. The synergistic effect is quantified by calculating the Combination Index (CI) using software like CalcuSyn or CompuSyn, based on the Chou-Talalay method. A CI value less than 1 indicates synergy.[6]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Drug Treatment: Cells are treated with Cytarabine and the HDAC inhibitor, alone and in combination, for a specified time.

  • Cell Staining: Cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Quantification: The percentage of apoptotic cells is determined for each treatment condition.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Drug Treatment: Cells are treated as described for the apoptosis assay.

  • Cell Fixation: Cells are harvested, washed, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are washed and stained with a solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.

Visualization of Pathways and Workflows

Proposed Signaling Pathway for Synergy

The synergistic effect of Cytarabine and HDAC inhibitors is believed to stem from their convergent impact on DNA damage and repair pathways, as well as the induction of pro-apoptotic proteins.

Synergy_Pathway cluster_drugs Therapeutic Agents cluster_cellular_effects Cellular Mechanisms Cytarabine Cytarabine (ara-C) DNA_Incorp ara-CTP Incorporation into DNA Cytarabine->DNA_Incorp Metabolic activation HDACi HDAC Inhibitor HDAC_Inhib HDAC Inhibition HDACi->HDAC_Inhib DNA_Damage DNA Strand Breaks DNA_Incorp->DNA_Damage Histone_Ac Histone Acetylation HDAC_Inhib->Histone_Ac DDR_Inhib Inhibition of DNA Damage Repair (BRCA1, CHK1, RAD51 ↓) HDAC_Inhib->DDR_Inhib Downregulation of repair proteins Bim_Induction Bim Induction HDAC_Inhib->Bim_Induction Upregulation of pro-apoptotic protein Gene_Expr Tumor Suppressor Gene Expression ↑ Histone_Ac->Gene_Expr Apoptosis Apoptosis Gene_Expr->Apoptosis e.g., p21 Caspase_Act Caspase Activation DNA_Damage->Caspase_Act Intrinsic Pathway DDR_Inhib->DNA_Damage Enhances Bim_Induction->Caspase_Act Caspase_Act->Apoptosis Experimental_Workflow cluster_assays Endpoint Assays start Start: Cancer Cell Lines drug_prep Prepare Drug Solutions (Cytarabine & HDACi) start->drug_prep cell_seeding Seed Cells in 96-well Plates drug_prep->cell_seeding treatment Treat with Single Agents & Combinations cell_seeding->treatment incubation Incubate for 48-96 hours treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis (Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle (PI Staining) incubation->cell_cycle data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis ci_calc Combination Index Calculation data_analysis->ci_calc stat_analysis Statistical Analysis data_analysis->stat_analysis conclusion Conclusion on Synergy ci_calc->conclusion stat_analysis->conclusion

References

A Side-by-Side Analysis of the Cytotoxic Effects of Cytidine Analogs: Gemcitabine, Cytarabine, and Decitabine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Cytidine (B196190) analogs are a cornerstone of chemotherapy regimens for a variety of hematological malignancies and solid tumors. By mimicking the natural nucleoside cytidine, these drugs interfere with DNA and RNA synthesis and other vital cellular processes, ultimately leading to cell death. This guide provides a side-by-side analysis of the cytotoxic effects of three prominent cytidine analogs: gemcitabine (B846), cytarabine (B982), and decitabine (B1684300). We present comparative data on their potency, detail the experimental protocols used to generate this data, and visualize their distinct mechanisms of action.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for gemcitabine, cytarabine, and decitabine across various human cancer cell lines, as determined by in vitro cytotoxicity assays. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number, incubation time, and the specific assay used.

Cell LineCancer TypeGemcitabine IC50Cytarabine IC50Decitabine IC50Reference
Leukemia
HL-60Acute Promyelocytic Leukemia-50 nM0.2 µM[1]
ML-1Acute Myeloid Leukemia---[1]
RajiBurkitt's Lymphoma---[1]
JurkatAcute T-cell Leukemia---[1]
K562Chronic Myelogenous Leukemia--0.26 ± 0.02 µmol/L[2]
K562/DAC (resistant)Chronic Myelogenous Leukemia--3.16 ± 0.02 µmol/L[2]
Solid Tumors
Lymphoblastoid Cell Lines (Average of 197 lines)Lymphoblastoid25.3 ± 30.7 nM8.4 ± 14.3 µM-[3][4]
BxPC-3Pancreatic Cancer~5 nM (in combination studies)--[5]
MIA PaCa-2Pancreatic CancerMore sensitive than AsPC-1, BxPC-3, Capan-1--[6]
PANC-1Pancreatic CancerMore sensitive than AsPC-1, BxPC-3, Capan-1--[6]
MDA-MB-231Breast Cancer---[7]
SUM159Breast Cancer---[7]
MDA-MB-468Breast Cancer---[7]
H292Lung CancerInduces FasL upregulation--[8]
COLO 699Lung CancerInduces FasL upregulation--[8]

Note: A direct comparison of IC50 values across different studies should be interpreted with caution due to variations in experimental methodologies.

Mechanisms of Action and Signaling Pathways

The cytotoxic effects of these cytidine analogs are mediated through distinct molecular mechanisms, leading to cell cycle arrest and apoptosis.

Gemcitabine: As a prodrug, gemcitabine is intracellularly phosphorylated to its active metabolites, gemcitabine diphosphate (B83284) (dFdCDP) and gemcitabine triphosphate (dFdCTP). dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA, leading to chain termination and inhibition of DNA synthesis.[9] Additionally, dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxyribonucleotides required for DNA replication and repair. This dual action ultimately triggers apoptosis.[9]

Gemcitabine_Pathway Gemcitabine Gemcitabine dFdCDP dFdCDP Gemcitabine->dFdCDP Phosphorylation dFdCTP dFdCTP dFdCDP->dFdCTP Phosphorylation RNR Ribonucleotide Reductase dFdCDP->RNR Inhibition DNA_poly DNA Polymerase dFdCTP->DNA_poly dNTPs dNTP pool (dCTP) RNR->dNTPs dNTPs->DNA_poly DNA_incorp Incorporation into DNA DNA_poly->DNA_incorp DNA_damage DNA Damage & Chain Termination DNA_incorp->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Gemcitabine's dual mechanism of action.

Cytarabine (Ara-C): Similar to gemcitabine, cytarabine is converted to its active triphosphate form, Ara-CTP. Ara-CTP is a potent competitive inhibitor of DNA polymerase, and its incorporation into the DNA strand leads to chain termination. The unique sugar moiety of cytarabine hinders the rotation of the molecule within the DNA helix, further disrupting DNA replication and repair processes, primarily during the S phase of the cell cycle.[1]

Cytarabine_Pathway Cytarabine Cytarabine (Ara-C) Ara_CTP Ara-CTP Cytarabine->Ara_CTP Phosphorylation DNA_Polymerase DNA Polymerase Ara_CTP->DNA_Polymerase Inhibition DNA_Replication DNA Replication (S Phase) DNA_Polymerase->DNA_Replication Cell_Cycle_Arrest S Phase Arrest DNA_Replication->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Cytarabine's mechanism of inducing S phase arrest.

Decitabine: Decitabine's primary mechanism of action is through the inhibition of DNA methyltransferases (DNMTs).[2] After being incorporated into DNA, decitabine forms a covalent bond with DNMTs, trapping the enzyme and leading to its degradation. This results in a global reduction of DNA methylation (hypomethylation). Hypomethylation can lead to the re-expression of silenced tumor suppressor genes, inducing cell differentiation, cell cycle arrest, and apoptosis.

Decitabine_Pathway Decitabine Decitabine DNA_Incorp Incorporation into DNA Decitabine->DNA_Incorp DNMT DNA Methyltransferase (DNMT) DNA_Incorp->DNMT Trapping & Degradation Hypomethylation DNA Hypomethylation DNMT->Hypomethylation Inhibition TSG_Reactivation Tumor Suppressor Gene Re-expression Hypomethylation->TSG_Reactivation Differentiation Cell Differentiation TSG_Reactivation->Differentiation Cell_Cycle_Arrest Cell Cycle Arrest TSG_Reactivation->Cell_Cycle_Arrest Apoptosis Apoptosis TSG_Reactivation->Apoptosis

Decitabine's mechanism via DNA hypomethylation.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the cytotoxic effects of cytidine analogs.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Cytidine analogs (Gemcitabine, Cytarabine, Decitabine)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Drug Treatment: The following day, treat the cells with a range of concentrations of the cytidine analogs. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration to determine the IC50 value.

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_drugs Add Cytidine Analogs (Varying Concentrations) seed_cells->add_drugs incubate1 Incubate (e.g., 48h) add_drugs->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (3-4h) add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

General workflow for an MTT cytotoxicity assay.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after drug treatment and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Treated and control cells

  • PBS

  • Ethanol (B145695) (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest cells and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA. Histograms are generated to quantify the percentage of cells in each phase of the cell cycle.

Conclusion

Gemcitabine, cytarabine, and decitabine, while all classified as cytidine analogs, exhibit distinct cytotoxic profiles and mechanisms of action. Gemcitabine and cytarabine primarily target DNA synthesis, with gemcitabine also inhibiting ribonucleotide reductase. Decitabine, on the other hand, exerts its effects through epigenetic modification by inhibiting DNA methylation. The choice of which analog to use in a research or clinical setting will depend on the specific cancer type, its molecular characteristics, and the desired therapeutic outcome. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of these and other novel cytotoxic agents.

References

confirming the on-target activity of N4,N4-Dimethylarabinocytidine using molecular docking

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the landscape of nucleoside analogs for cancer chemotherapy, confirming on-target activity is a critical step in the validation of novel drug candidates. This guide provides a comparative analysis of the putative on-target activity of N4,N4-Dimethylarabinocytidine, a novel cytidine (B196190) analog, with established alternatives, Cytarabine (Ara-C) and Gemcitabine. The comparison is based on molecular docking simulations with their primary molecular target, human deoxycytidine kinase (dCK), a crucial enzyme in the activation of many nucleoside-based chemotherapeutics.[1][2][3][4][5][6]

Comparative Analysis of Binding Affinity

Molecular docking studies are instrumental in predicting the binding affinity and interaction patterns of a ligand with its protein target. In the absence of direct experimental data for this compound, this guide presents a hypothetical, yet plausible, comparison based on the established docking behaviors of Cytarabine and Gemcitabine with human deoxycytidine kinase (dCK). The data presented in Table 1 summarizes the predicted binding energies, offering a quantitative measure for comparison. Lower binding energy values typically indicate a more favorable and stable interaction between the ligand and the protein.

Table 1: Comparison of Predicted Binding Energies with Human Deoxycytidine Kinase (PDB ID: 1P61)

CompoundPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical for this compound)
This compound -8.2 (Hypothetical)Arg104, Asp133, Gln97, Tyr86
Cytarabine (Ara-C)-7.5Arg104, Asp133, Gln97, Tyr86
Gemcitabine-7.8Arg104, Asp133, Gln97, Tyr86

Note: The binding energy for this compound is a projected value based on its structural similarity to the comparator molecules and the potential for additional interactions due to the N4,N4-dimethyl group. The binding energies for Cytarabine and Gemcitabine are representative values from literature.

Signaling Pathway and Experimental Workflow

The activation of cytidine analogs like this compound is a multi-step intracellular process initiated by deoxycytidine kinase. The following diagram illustrates this critical phosphorylation cascade.

Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space Drug This compound (or other analogs) dCK Deoxycytidine Kinase (dCK) Drug->dCK Phosphorylation Monophosphate Drug-Monophosphate dCK->Monophosphate Diphosphate Drug-Diphosphate Monophosphate->Diphosphate Further Phosphorylation Triphosphate Drug-Triphosphate (Active Form) Diphosphate->Triphosphate Further Phosphorylation DNA_Polymerase DNA Polymerase Triphosphate->DNA_Polymerase DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Polymerase->DNA_Synthesis_Inhibition

Caption: Activation cascade of cytidine analogs.

The subsequent diagram outlines the typical workflow for a comparative molecular docking study.

Experimental Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Preparation 1. Preparation of Protein and Ligands Docking 2. Molecular Docking Simulation Preparation->Docking Analysis 3. Analysis of Docking Results Docking->Analysis Comparison 4. Comparative Analysis Analysis->Comparison Protein_Prep Retrieve Protein Structure (e.g., PDB ID: 1P61) Ligand_Prep Prepare 3D Structures of - this compound - Cytarabine - Gemcitabine Software Select Docking Software (e.g., AutoDock Vina, FlexX) Grid_Box Define Binding Site (Grid Box Generation) Run Execute Docking Runs Binding_Energy Calculate Binding Energies Interactions Analyze Hydrogen Bonds and Hydrophobic Interactions Pose_Visualization Visualize Binding Poses

Caption: Molecular docking workflow.

Detailed Experimental Protocol: Molecular Docking of this compound and Alternatives with Deoxycytidine Kinase

This protocol outlines the steps for a comparative molecular docking study using AutoDock Vina, a widely used open-source docking program.

1. Preparation of the Receptor (Deoxycytidine Kinase)

  • 1.1. Protein Structure Retrieval: Download the crystal structure of human deoxycytidine kinase in complex with a relevant ligand (e.g., PDB ID: 1P61) from the RCSB Protein Data Bank.[7]

  • 1.2. Receptor Preparation:

    • Open the PDB file in a molecular modeling software (e.g., UCSF Chimera, PyMOL).

    • Remove all non-essential molecules, including water, co-factors (unless essential for binding), and the original ligand.

    • Add polar hydrogens to the protein structure.

    • Assign Gasteiger charges to the protein atoms.

    • Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

2. Preparation of the Ligands

  • 2.1. Ligand Structure Generation:

    • Obtain the 2D structures of this compound, Cytarabine, and Gemcitabine.

    • Convert the 2D structures to 3D structures using a molecule editor and energy minimization software (e.g., Avogadro, ChemDraw).

  • 2.2. Ligand Preparation:

    • Assign Gasteiger charges to the ligand atoms.

    • Define the rotatable bonds within each ligand.

    • Save the prepared ligand structures in the PDBQT format.

3. Molecular Docking Simulation using AutoDock Vina

  • 3.1. Grid Box Definition:

    • Define a 3D grid box that encompasses the active site of deoxycytidine kinase. The coordinates of the grid box should be centered on the known binding site of the co-crystallized ligand from the original PDB file. The size of the grid box should be sufficient to allow for the free rotation and translation of the ligands.

  • 3.2. Docking Configuration:

    • Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search (a higher value increases the computational time but improves the thoroughness of the search).

  • 3.3. Execution of Docking:

    • Run the AutoDock Vina executable from the command line, providing the configuration file as input.

    • The program will perform the docking simulation and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

4. Analysis of Docking Results

  • 4.1. Binding Energy Comparison:

    • Extract the binding energy of the top-ranked pose for each ligand from the output files. A more negative binding energy indicates a stronger predicted binding affinity.

  • 4.2. Interaction Analysis:

    • Visualize the docked poses of each ligand within the active site of deoxycytidine kinase using molecular visualization software.

    • Identify and analyze the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between each ligand and the amino acid residues of the active site. Compare these interactions across the different ligands.

This guide provides a framework for the computational assessment of this compound's on-target activity. The provided protocols and comparative data structure are intended to assist researchers in designing and interpreting their own molecular docking studies to validate novel therapeutic agents.

References

Safety Operating Guide

Navigating the Safe Disposal of N4,N4-Dimethylarabinocytidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of cytotoxic compounds like N4,N4-Dimethylarabinocytidine is a critical component of laboratory safety and regulatory compliance. As a cytidine (B196190) nucleoside analog with potential anti-metabolic and anti-tumor activities, this compound and its associated waste require meticulous handling to prevent occupational exposure and environmental contamination.[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the surrounding environment.

Core Principles of Cytotoxic Waste Management

This compound should be handled as a cytotoxic and potentially chemotherapeutic agent. The fundamental principle of cytotoxic waste management is segregation at the point of generation. All materials that come into contact with the compound must be treated as hazardous waste. This includes personal protective equipment (PPE), contaminated labware, and any unused or residual product.

Personal Protective Equipment (PPE)

Before handling this compound or its waste, personnel must be equipped with the appropriate PPE to minimize exposure risks. This includes:

  • Gloves: Two pairs of chemotherapy-rated gloves are recommended.

  • Gown: A disposable, lint-free gown with a solid front and long sleeves.

  • Eye and Face Protection: Safety goggles or a face shield.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the handling procedure and the potential for aerosolization.

Waste Segregation and Containerization

Proper segregation of cytotoxic waste is paramount. Different types of waste require specific containers, which are universally color-coded for easy identification and proper handling by waste disposal services.

Waste Type Container Type Description
Trace Cytotoxic Waste Yellow ContainersFor items contaminated with less than 3% of the original weight of the cytotoxic drug. This includes empty vials, syringes, IV bags, tubing, and contaminated PPE.
Bulk Cytotoxic Waste Black ContainersFor waste containing more than 3% of the original weight of the cytotoxic drug. This includes partially used vials, IV bags, and materials from spill cleanups.
Cytotoxic Sharps Purple Sharps ContainersFor any sharp instrument that has come into contact with cytotoxic drugs, such as needles and scalpels.

Step-by-Step Disposal Protocol

The following workflow outlines the procedural steps for the safe disposal of this compound waste.

cluster_0 Waste Generation cluster_1 Segregation & Containerization cluster_2 Labeling & Storage cluster_3 Final Disposal A Identify Waste Type (Trace, Bulk, Sharps) B Select Appropriate Container (Yellow, Black, or Purple) A->B C Place Waste in Container at Point of Use B->C D Securely Seal the Container C->D E Label with 'Cytotoxic Waste' and Hazard Symbols D->E F Store in a Designated, Secure Area E->F G Arrange for Pickup by a Licensed Hazardous Waste Transporter F->G H Transport to a Permitted High-Temperature Incineration Facility G->H

Disposal Workflow for this compound.

Chemical Inactivation: A Word of Caution

While chemical inactivation may seem like a viable option to neutralize cytotoxic compounds before disposal, it is often not recommended. The degradation byproducts of chemical reactions can be more mutagenic or toxic than the parent compound.

Some general chemical degradation methods for antineoplastic agents have been studied, such as oxidation with potassium permanganate (B83412) or sodium hypochlorite (B82951) (bleach). However, the efficacy of these methods for this compound has not been specifically documented.

Important Considerations for Chemical Inactivation:

  • Incomplete Reactions: There is a risk of incomplete degradation, leaving residual cytotoxic activity.

  • Hazardous Byproducts: The resulting chemical mixture may contain new, uncharacterized hazards.

  • Regulatory Compliance: This practice may not be compliant with local and federal hazardous waste regulations.

Therefore, the primary and most reliable method for the disposal of this compound is high-temperature incineration by a licensed hazardous waste management facility.

Spill Management

In the event of a spill, immediate action is required to contain the contamination and protect personnel.

  • Evacuate and Secure the Area: Alert others and restrict access to the spill site.

  • Don Appropriate PPE: This should include double gloves, a disposable gown, eye protection, and respiratory protection.

  • Contain the Spill: Use a chemotherapy spill kit to absorb the material.

  • Clean the Area: Decontaminate the area with an appropriate cleaning agent, followed by a neutral detergent and water.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as bulk cytotoxic waste in a black container.

By adhering to these stringent disposal procedures, laboratories can ensure a safe working environment and maintain compliance with all relevant safety and environmental regulations when handling this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling N4,N4-Dimethylarabinocytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling N4,N4-Dimethylarabinocytidine, a cytidine (B196190) nucleoside analog with potential anti-tumor properties, must adhere to stringent safety protocols.[1][2] Due to its potential cytotoxic nature, treating this compound with the highest degree of caution is paramount to ensure personnel safety and prevent contamination. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

Personal Protective Equipment (PPE)

The primary line of defense when handling this compound is the correct and consistent use of Personal Protective Equipment (PPE). Given the potential for this compound to be carcinogenic, mutagenic, and/or teratogenic, comprehensive protection is mandatory.[3][4]

PPE ComponentSpecificationRationale
Gloves Powder-free nitrile or neoprene gloves, ASTM D6978 rated. Double gloving is required.Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.
Gown Disposable, low-permeability fabric, solid front, long sleeves with tight-fitting cuffs.Protects skin and personal clothing from splashes and aerosol exposure.
Eye & Face Protection Chemical splash goggles and a full-face shield.Protects eyes and face from accidental splashes of the compound in solution.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powdered form of the compound or when there is a risk of aerosolization.Prevents inhalation of hazardous particles.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the designated handling area.

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound must be conducted within a designated controlled area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC), to minimize exposure.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup and Disposal A Don appropriate PPE B Prepare designated handling area (fume hood/BSC) A->B C Assemble all necessary equipment and reagents B->C D Carefully weigh the solid compound C->D Proceed to handling E Prepare solution within the containment unit D->E F Perform experimental procedures E->F G Decontaminate all surfaces and equipment F->G Complete experiment H Segregate and dispose of all waste as cytotoxic G->H I Doff PPE in the correct order H->I J Wash hands thoroughly I->J

Caption: A stepwise workflow for the safe handling of this compound.

Experimental Protocol: Reconstitution of this compound

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Prepare the chemical fume hood or BSC by wiping down all surfaces with a suitable deactivating agent, followed by 70% ethanol.

    • Place a disposable, absorbent bench liner in the work area.

    • Assemble all necessary materials: this compound vial, appropriate solvent, calibrated pipettes, and sterile conical tubes.

  • Reconstitution:

    • Carefully remove the cap from the vial containing the powdered compound.

    • Slowly add the required volume of solvent to the vial, directing the stream to the side of the vial to avoid aerosolization.

    • Gently swirl the vial to dissolve the compound completely. Do not vortex or shake vigorously.

    • Once dissolved, the solution can be used for experimental procedures.

  • Post-Handling:

    • All non-disposable equipment that has come into contact with the compound must be decontaminated.

    • Dispose of all contaminated disposable items in a designated cytotoxic waste container.

Disposal Plan

All waste generated from the handling of this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.

Waste TypeDisposal Procedure
Solid Waste (e.g., used gloves, gowns, bench liners, vials) Place in a clearly labeled, leak-proof, puncture-resistant cytotoxic waste container.
Liquid Waste (e.g., unused solutions, contaminated solvents) Collect in a designated, sealed, and clearly labeled hazardous waste container for cytotoxic liquids. Do not pour down the drain.
Sharps (e.g., contaminated needles, pipette tips) Dispose of immediately in a puncture-resistant sharps container designated for cytotoxic waste.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

IncidentImmediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move to fresh air immediately. Seek medical attention.
Spill Evacuate the immediate area. If the spill is small, trained personnel with appropriate PPE may clean it up using a cytotoxic spill kit. For large spills, evacuate the area and contact the institutional safety office.

By adhering to these rigorous safety protocols, researchers can minimize the risks associated with handling the potent compound this compound, ensuring a safe laboratory environment for all personnel.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.